4-N-Boc-2-oxo-piperazine-1-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12(7-9(15)16)8(14)6-13/h4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPTYSXSHRLTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589235 | |
| Record name | [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549506-47-0 | |
| Record name | [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-N-Boc-2-oxo-piperazine-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 4-N-Boc-2-oxo-piperazine-1-acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing with commercially available starting materials. This document outlines the experimental protocols, key intermediates, and reaction parameters, supported by quantitative data and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence. The pathway commences with the selective mono-N-Boc protection of 2-piperazinone. The resulting intermediate, tert-butyl 3-oxopiperazine-1-carboxylate, undergoes N-alkylation at the unprotected nitrogen atom with an appropriate haloacetate ester. The final step involves the hydrolysis of the ester functionality to yield the desired carboxylic acid.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in the accompanying tables for clarity and ease of comparison.
Step 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate (Intermediate 1)
The initial step involves the protection of one of the nitrogen atoms of 2-piperazinone with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that allows for selective functionalization of the remaining secondary amine in the subsequent step.
Experimental Protocol:
To a stirred solution of 2-piperazinone (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield tert-butyl 3-oxopiperazine-1-carboxylate as a white solid.
Table 1: Reagents and Reaction Conditions for Step 1
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Piperazinone | 1.0 eq | Starting material |
| Di-tert-butyl dicarbonate | 1.1 eq | Boc-protecting agent |
| Solvent | Dichloromethane | - |
| Temperature | Room Temperature | - |
| Reaction Time | 3 - 12 hours | Monitored by TLC |
| Yield | ~95% | Isolated yield |
Step 2: Synthesis of tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate (Intermediate 2)
The second step is the N-alkylation of the mono-Boc-protected piperazinone with an ethyl haloacetate, such as ethyl bromoacetate. This reaction introduces the acetic acid ester moiety at the N1 position.
Experimental Protocol:
To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) (1.5 eq) is added. The mixture is stirred at room temperature for a short period before the addition of ethyl bromoacetate (1.2 eq). The reaction is then heated and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate.
Table 2: Reagents and Reaction Conditions for Step 2
| Reagent/Parameter | Molar Ratio/Value | Notes |
| tert-Butyl 3-oxopiperazine-1-carboxylate | 1.0 eq | Intermediate 1 |
| Ethyl Bromoacetate | 1.2 eq | Alkylating agent |
| Potassium Carbonate | 1.5 eq | Base |
| Solvent | N,N-Dimethylformamide | Anhydrous |
| Temperature | 60 - 80 °C | - |
| Reaction Time | 4 - 16 hours | Monitored by TLC |
| Yield | ~80-90% | Isolated yield (estimated based on analogous reactions) |
Step 3: Synthesis of this compound (Final Product)
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.
Experimental Protocol:
The ethyl ester intermediate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base, such as lithium hydroxide (LiOH) (2.0-3.0 eq), is added, and the reaction mixture is stirred at room temperature for several hours. The reaction is monitored by TLC until the starting material is no longer present. Upon completion, the THF is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl), resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Table 3: Reagents and Reaction Conditions for Step 3
| Reagent/Parameter | Molar Ratio/Value | Notes |
| tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate | 1.0 eq | Intermediate 2 |
| Lithium Hydroxide | 2.0 - 3.0 eq | Hydrolyzing agent |
| Solvent | THF/Water | 1:1 or 2:1 ratio |
| Temperature | Room Temperature | - |
| Reaction Time | 2 - 6 hours | Monitored by TLC |
| Yield | >90% | Isolated yield (estimated based on analogous reactions) |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis, from starting materials to the final product, highlighting the key transformations and intermediates.
Figure 2: Logical workflow of the synthesis process.
Conclusion
This technical guide details a robust and efficient three-step synthesis of this compound. The described pathway utilizes readily available reagents and employs standard organic chemistry transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable preparation of this important chemical entity. Further optimization of reaction conditions may be possible to enhance yields and reduce reaction times.
An In-depth Technical Guide on the Physicochemical Properties of 4-N-Boc-2-oxo-piperazine-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-N-Boc-2-oxo-piperazine-1-acetic acid, a molecule of interest in contemporary drug discovery and development. This document collates available data on its chemical identity and computed properties, outlines general synthetic and analytical considerations, and contextualizes its potential applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Structure
This compound is a derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an acetic acid moiety on the other, with a carbonyl group on the piperazine ring. This trifunctional nature makes it a versatile building block in medicinal chemistry.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 549506-47-0[1][2] |
| Molecular Formula | C₁₁H₁₈N₂O₅[1][2] |
| Molecular Weight | 258.27 g/mol [1] |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid[3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O[3] |
| InChI Key | QHPTYSXSHRLTHM-UHFFFAOYSA-N[3] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| XLogP3 | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
| Exact Mass | 258.12157168 Da | PubChem[3] |
| Topological Polar Surface Area | 87.2 Ų | PubChem[3] |
| Heavy Atom Count | 18 | PubChem[3] |
| Complexity | 361 | PubChem[3] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be proposed based on established organic chemistry principles.
3.1. General Synthetic Approach
The synthesis would likely involve the N-alkylation of a suitable Boc-protected piperazinone precursor with a protected haloacetic acid, followed by deprotection of the acid moiety. A plausible synthetic workflow is outlined below.
3.2. Proposed Experimental Protocol (General)
-
N-Alkylation: To a solution of 1-Boc-3-oxopiperazine in an aprotic solvent such as acetonitrile, a mild base (e.g., potassium carbonate) is added. Ethyl bromoacetate is then added dropwise, and the reaction mixture is stirred, likely at an elevated temperature, until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then worked up by filtration to remove the base, and the solvent is removed under reduced pressure. The crude product is purified, for example, by column chromatography.
-
Hydrolysis: The resulting ester is dissolved in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water. A base such as lithium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The reaction is then acidified, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the final product.
3.3. Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound would be carried out using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the Boc group, the piperazinone ring, and the acetic acid moiety, as well as their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.
Applications in Drug Development
This compound is identified as a bifunctional linker for the development of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound is well-suited for this application:
-
The carboxylic acid handle allows for covalent attachment to a ligand for the target protein or the E3 ligase.
-
The Boc-protected amine can be deprotected to reveal a secondary amine, which can then be coupled to the other ligand.
-
The piperazinone core provides a rigid and synthetically tractable scaffold for the linker.
Safety and Handling
Based on GHS classifications for similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed and to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the design of PROTACs. While experimental physicochemical data are currently limited, its computed properties and chemical structure suggest it is a versatile and useful building block. Further research to establish its experimental properties and to explore its applications in medicinal chemistry is warranted.
References
In-Depth Technical Guide: Structural Analysis of 4-N-Boc-2-oxo-piperazine-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-Boc-2-oxo-piperazine-1-acetic acid is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The unique structural features of this compound, including a rigid piperazine core, a protected amine for controlled synthesis, and a carboxylic acid handle for conjugation, make it a valuable building block in the design of these targeted protein degraders. This technical guide provides a comprehensive structural analysis of this compound, including its physicochemical properties, and discusses its role in the broader context of PROTAC development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for its application in drug design.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₅ | [1] |
| Molecular Weight | 258.27 g/mol | [1][2] |
| CAS Number | 549506-47-0 | [1] |
| Appearance | White to off-white crystalline powder | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 87.2 Ų | [1][2] |
| LogP (calculated) | -0.6 |
Structural Elucidation (Hypothetical Data)
¹H NMR (400 MHz, CDCl₃)
-
δ 1.47 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group would appear as a sharp singlet.
-
δ 3.30-3.50 (m, 4H): The four protons of the two methylene groups (-CH₂-) within the piperazine ring adjacent to the nitrogen atoms would likely appear as a complex multiplet.
-
δ 3.80 (s, 2H): The two protons of the methylene group (-CH₂-) of the acetic acid side chain would appear as a singlet.
-
δ 4.05 (s, 2H): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group in the piperazine ring would likely appear as a singlet.
-
δ 10.5 (br s, 1H): The acidic proton of the carboxylic acid group would appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.
¹³C NMR (100 MHz, CDCl₃)
-
δ 28.3: The three equivalent methyl carbons of the tert-butyl group.
-
δ 45.0 - 55.0: The four methylene carbons of the piperazine ring would appear in this region.
-
δ 80.5: The quaternary carbon of the tert-butyl group.
-
δ 154.5: The carbonyl carbon of the Boc protecting group.
-
δ 168.0: The carbonyl carbon of the 2-oxo-piperazine ring.
-
δ 172.0: The carbonyl carbon of the acetic acid group.
Mass Spectrometry (ESI-)
-
[M-H]⁻: Calculated for C₁₁H₁₇N₂O₅⁻ at m/z 257.11. This would be the expected base peak in negative ion mode electrospray ionization.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic strategy can be proposed based on the synthesis of related piperazine derivatives.
Proposed Synthetic Route
A plausible synthetic route could involve the N-alkylation of a pre-formed 4-N-Boc-2-oxopiperazine with a protected haloacetic acid ester, followed by deprotection of the ester to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for N-Alkylation
-
Dissolve 4-N-Boc-2-oxopiperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).
-
Add the haloacetic acid ester (e.g., ethyl bromoacetate) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for Ester Hydrolysis
-
Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final carboxylic acid.
Role in PROTACs and Mechanism of Action
This compound serves as a linker in the modular design of PROTACs. The piperazine ring provides a semi-rigid scaffold that can influence the spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[][4][5][6] The protonatable nitrogen of the piperazine ring can also enhance the solubility and cell permeability of the PROTAC molecule.[4][5]
The general mechanism of action for a PROTAC utilizing a piperazine-based linker is illustrated below.
Caption: General mechanism of action for a PROTAC utilizing a piperazine-based linker.
The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[8] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing the disease-causing protein from the cell.[8]
Conclusion
This compound is a key building block in the rapidly evolving field of targeted protein degradation. Its well-defined structure and versatile chemical handles allow for the rational design and synthesis of PROTACs with improved physicochemical and pharmacological properties. This technical guide provides a foundational understanding of its structural characteristics, a plausible synthetic approach, and its crucial role in the mechanism of action of PROTACs, serving as a valuable resource for researchers in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (CAS 549506-47-0)
Executive Summary: This document provides an in-depth technical overview of the chemical compound with CAS number 549506-47-0. The primary and correctly associated chemical identity for this CAS number is 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester. It is a versatile bifunctional molecule widely utilized as a key building block and linker in medicinal chemistry and pharmaceutical development.[1][2] Notably, it serves as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality.[3][4] This guide consolidates its chemical properties, safety data, and applications, providing researchers, scientists, and drug development professionals with essential information for its handling and use.
Chemical Identification and Properties
4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a carboxymethyl group. This structure makes it a valuable intermediate in the synthesis of more complex molecules.[2] The Boc group provides stability and allows for selective deprotection, a crucial feature in multi-step organic synthesis.[5]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid | [3] |
| Synonyms | 2-Oxo-4-Boc-1-piperazineacetic acid, 4-Boc-1-carboxymethylpiperazin-2-one | [2] |
| CAS Number | 549506-47-0 | [3] |
| Molecular Formula | C₁₁H₁₈N₂O₅ | [2][3] |
| Molecular Weight | 258.27 g/mol | [2][3] |
| Appearance | White powder | [2] |
| Melting Point | 147 - 158 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O | [6] |
| InChIKey | FCMLWBBLOASUSO-UHFFFAOYSA-N |[6] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| XLogP3 | 0.02610 | [] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 87.2 Ų | [] |
| Boiling Point | 456.2 °C at 760 mmHg | [] |
| Density | 1.263 g/cm³ |[] |
Safety and Handling
Comprehensive safety data is crucial for handling this chemical in a research or manufacturing environment. The following information is compiled from available safety data sheets.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram(s) | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [8][9] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][8][9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P319: Get medical help if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |[8][9][10] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[9][11]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation occurs.[9][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]
Handling and Storage:
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE).[10]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Recommended storage is at room temperature or under refrigerated conditions (0-8 °C).[2][][8]
Applications in Research and Development
The unique bifunctional nature of CAS 549506-47-0, possessing both a protected amine and a carboxylic acid, makes it a valuable linker molecule in the synthesis of complex pharmaceutical agents.[4]
-
PROTAC Synthesis: This compound is primarily used as a linker in the construction of Proteolysis-Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] The linker's length, rigidity, and composition are critical for the efficacy of the PROTAC, and this piperazine-based structure provides a semi-rigid scaffold that can be incorporated into PROTAC design.[][14]
-
Peptide Synthesis: The Boc-protected piperazine core can be incorporated into peptide chains to introduce conformational constraints or to act as a stable, non-natural amino acid analogue. The Boc group is easily removed under acidic conditions, allowing for stepwise peptide chain elongation.[5][15]
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological disorders where the piperazine moiety is a common pharmacophore.[1][16][17]
Experimental Protocols and Workflows
The following is a representative experimental protocol for the use of CAS 549506-47-0 in the synthesis of a ligand-linker conjugate, a key step in building a PROTAC molecule via amide bond formation.
Objective: To couple 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester with an amine-functionalized ligand for a protein of interest (POI-NH₂).
Materials:
-
4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (CAS 549506-47-0)
-
Amine-functionalized POI ligand (POI-NH₂)
-
Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringes for reagent addition
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Flash chromatography system
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Coupling: To the activated linker solution, add a solution of the POI-NH₂ ligand (1.2 eq) in a minimal amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (POI-NH₂) is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired POI-linker conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualized Workflows and Pathways
PROTAC Synthesis Workflow: The synthesis of a PROTAC is a modular process involving the sequential connection of three main components. The compound CAS 549506-47-0 serves as a bifunctional linker in this workflow.
PROTAC Mechanism of Action: Once synthesized, the PROTAC molecule hijacks the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System, to selectively eliminate a target protein.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid | C15H22N2O4S | CID 2762253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tenovapharma.com [tenovapharma.com]
- 5. nbinno.com [nbinno.com]
- 6. 76003-29-7 | 4-Boc-2-Oxopiperazine | Amides | Ambeed.com [ambeed.com]
- 8. 549506-47-0|2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 15. peptide.com [peptide.com]
- 16. chemimpex.com [chemimpex.com]
- 17. connectjournals.com [connectjournals.com]
A Technical Guide to the Solubility of 4-N-Boc-2-oxo-piperazine-1-acetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-N-Boc-2-oxo-piperazine-1-acetic acid is a valuable building block in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for its determination and provides a list of potential solvents based on the known characteristics of structurally related compounds.
Introduction
This compound is a bifunctional molecule incorporating a protected piperazinone ring and a carboxylic acid moiety. This structure makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including peptidomimetics and other biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, while the acetic acid side chain provides a handle for further derivatization or conjugation.
Understanding the solubility of this compound in organic solvents is paramount for several aspects of its use:
-
Reaction Media: Selecting an appropriate solvent that can dissolve both the starting materials and reagents is crucial for achieving optimal reaction kinetics and yields.
-
Purification: Solubility differences in various solvents are exploited during purification techniques such as recrystallization and chromatography.
-
Formulation: For compounds intended for biological screening, solubility in solvents like dimethyl sulfoxide (DMSO) is a prerequisite for preparing stock solutions.
Due to a lack of specific public data on the solubility of this compound, this guide focuses on providing the necessary tools for researchers to determine this crucial property in their own laboratories.
Predicted Solubility Profile
While quantitative data is not available, an estimation of the solubility of this compound can be made by examining its structural features:
-
Polar Groups: The presence of a carboxylic acid, an amide (in the oxo-piperazine ring), and a carbamate (the Boc group) introduces polarity and hydrogen bonding capabilities, suggesting potential solubility in polar organic solvents.
-
Nonpolar Groups: The tert-butyl group of the Boc protecting group and the piperazine ring itself contribute to some nonpolar character, which may allow for solubility in less polar solvents.
Based on the known solubility of the related compound, N-Boc-piperazine, a range of common organic solvents can be proposed for initial solubility screening.
Potential Organic Solvents for Solubility Testing
The following table summarizes potential organic solvents for determining the solubility of this compound. This selection is based on the qualitative solubility of N-Boc-piperazine and covers a range of polarities.
| Solvent Class | Solvent Name | Rationale for Inclusion |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Excellent solvent for a wide range of organic compounds; commonly used for stock solutions in biological assays. |
| N,N-Dimethylformamide (DMF) | High polarity, good for dissolving amides and carboxylic acids. | |
| Acetonitrile (ACN) | Medium polarity, often used in chromatography. | |
| Protic Polar | Methanol (MeOH) | Capable of hydrogen bonding; effective at dissolving polar compounds. |
| Ethanol (EtOH) | Similar to methanol but slightly less polar. | |
| Chlorinated | Dichloromethane (DCM) | Good solvent for a wide range of organic compounds of moderate polarity. |
| Chloroform | Similar to DCM. | |
| Ethers | Tetrahydrofuran (THF) | Aprotic ether with moderate polarity. |
| 1,4-Dioxane | Cyclic ether, often used in organic synthesis. | |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity, commonly used for extraction and chromatography. |
Experimental Protocols for Solubility Determination
Two primary methods for determining the solubility of a compound are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility method.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation followed by careful decantation, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute a known volume of the saturated supernatant with an appropriate solvent. Determine the concentration of the compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility of the compound in the original solvent (e.g., in mg/mL or g/L) by taking into account the dilution factor.
Kinetic Solubility Determination
Kinetic solubility is often measured in high-throughput screening settings and provides a rapid assessment of a compound's solubility. This method typically involves precipitating the compound from a DMSO stock solution into an aqueous buffer, but the principles can be adapted for organic solvents.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a microplate format, perform serial dilutions of the DMSO stock solution.
-
Addition of Anti-Solvent: Add the organic solvent of interest to the wells containing the diluted DMSO stock solution. The introduction of the second solvent can induce precipitation if the compound's solubility limit is exceeded.
-
Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a constant temperature. The presence of precipitate can be detected by various methods, such as nephelometry (light scattering), turbidimetry, or by filtering the samples and analyzing the filtrate concentration via HPLC-UV.
-
Solubility Determination: The kinetic solubility is defined as the concentration at which precipitation is first observed.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not readily found in the public domain, this guide provides researchers and drug development professionals with a robust framework for its determination. By understanding the structural characteristics of the molecule and applying the detailed experimental protocols provided, scientists can generate the necessary solubility data to advance their research and development efforts. The selection of appropriate solvents and the rigorous application of either the thermodynamic or kinetic solubility methods will ensure reliable and reproducible results, facilitating the effective use of this important chemical intermediate.
A Comprehensive Technical Guide to 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity
IUPAC Name: 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid[1]
Synonyms: 4-N-Boc-2-oxo-piperazine-1-acetic acid, 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, 4-Boc-2-oxopiperazine-1-acetic Acid, 2-oxo-4-boc-1-piperazineacetic acid, 4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester, 4-boc-1-carboxymethylpiperazin-2-one, and numerous other catalog identifiers.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C11H18N2O5 | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| CAS Number | 549506-47-0 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | Typically ≥95% | |
| Melting Point | 159-164 °C | [3] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | |
| Storage | Room temperature |
Synthesis and Experimental Protocols
The synthesis of 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid can be achieved through a two-step process involving the formation of a key intermediate, tert-butyl 3-oxopiperazine-1-carboxylate, followed by N-alkylation.
Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate (Intermediate)
Reaction: Piperazin-2-one is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect one of the nitrogen atoms.
Materials:
-
Piperazin-2-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve piperazin-2-one (1 equivalent) in dichloromethane.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the solvent is removed under reduced pressure using a rotary evaporator to yield crude tert-butyl 3-oxopiperazine-1-carboxylate. The product can be further purified by column chromatography if necessary.
Synthesis of 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (Final Product)
Reaction: The intermediate, tert-butyl 3-oxopiperazine-1-carboxylate, is N-alkylated using a haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.
Materials:
-
tert-Butyl 3-oxopiperazine-1-carboxylate
-
tert-Butyl bromoacetate
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for hydrolysis
-
Magnetic stirrer
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1 equivalent) in an anhydrous solvent such as DMF or MeCN in a round-bottom flask under an inert atmosphere.
-
Add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C and stir for a short period to deprotonate the secondary amine.
-
Add tert-butyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting tert-butyl ester is then hydrolyzed to the carboxylic acid. Dissolve the crude ester in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid or a solution of hydrochloric acid.
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Remove the solvent and any excess acid under reduced pressure to yield the final product, 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Purification can be achieved by recrystallization or column chromatography.
Application in PROTAC Synthesis: An Experimental Workflow
2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this linker typically involves standard peptide coupling reactions.
Materials:
-
2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (Linker)
-
Ligand for the Protein of Interest (POI) with a suitable functional group (e.g., an amine)
-
Ligand for an E3 ligase (e.g., pomalidomide, VHL ligand) with a suitable functional group (e.g., an amine)
-
Peptide coupling reagents (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of the Linker: Dissolve 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (1 equivalent) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling with the First Ligand: To the activated linker solution, add the POI ligand (containing an amine, 1 equivalent) dissolved in anhydrous DMF. Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS).
-
Purification of the Intermediate: Purify the resulting linker-POI ligand conjugate by preparative HPLC.
-
Boc Deprotection: Remove the Boc protecting group from the piperazine nitrogen of the purified conjugate using acidic conditions (e.g., TFA in dichloromethane).
-
Coupling with the Second Ligand: The deprotected linker-POI ligand conjugate is then coupled to the E3 ligase ligand (containing a carboxylic acid that has been pre-activated, or an amine if the linker's other end is a carboxylic acid) using standard peptide coupling conditions as described in step 1.
-
Final Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the synthesis and the mechanism of action of a PROTAC utilizing this linker.
Caption: Synthetic pathway for 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid.
Caption: General mechanism of action for a PROTAC.
References
Commercial Availability and Technical Guide for 4-N-Boc-2-oxo-piperazine-1-acetic Acid: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of 4-N-Boc-2-oxo-piperazine-1-acetic acid (CAS Number: 549506-47-0). This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. Its bifunctional nature allows for the linkage of a target protein ligand and an E3 ligase ligand, facilitating the targeted degradation of disease-causing proteins.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with pricing varying based on the supplier, purity, and quantity ordered. Below is a summary of representative commercial sources and their offerings.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | AMBH97F05BEA | ≥95% | 100 mg, 250 mg, 1 g, 5 g | $12.65 (100mg), $16.10 (250mg), $57.50 (1g), $172.50 (5g) |
| Santa Cruz Biotechnology | sc-294334 | Not specified | Contact for details | Contact for details[1] |
| Thermo Scientific Chemicals | 432330010 (for 4-N-BOC-2-oxo-piperazine) | 97% | 1 g, 5 g | $80.30 (1g)[2][3] |
| Synblock, Inc. | AB19875 | Not specified | 1 g, 5 g | $128 (1g), $477 (5g) (as of 2017)[4] |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 549506-47-0[5][6] |
| Molecular Formula | C11H18N2O5[5] |
| Molecular Weight | 258.27 g/mol [6] |
| Appearance | White to off-white crystalline powder |
| Storage Temperature | Room temperature, sealed in a dry environment[6] |
Role in Targeted Protein Degradation
This compound serves as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins. This piperazine-based linker is frequently employed in PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. The workflow below illustrates the general principle of PROTAC action.
References
- 1. scbt.com [scbt.com]
- 2. 4-N-BOC-2-oxo-piperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4-N-BOC-2-oxo-piperazine, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound,Synblock,Inc._Sell Information_Chemical Cloud Database [chemcd.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 549506-47-0 [sigmaaldrich.com]
In-Depth Technical Guide to 4-N-Boc-2-oxo-piperazine-1-acetic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of 4-N-Boc-2-oxo-piperazine-1-acetic acid, a pivotal building block in contemporary pharmaceutical research, particularly in the burgeoning field of targeted protein degradation.
Core Chemical and Physical Properties
This compound is a mono-protected piperazine derivative featuring a tert-butyloxycarbonyl (Boc) group on one nitrogen and an acetic acid moiety on the other, with a carbonyl group in the piperazine ring. This strategic arrangement of functional groups makes it a versatile synthetic intermediate.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₅ | --INVALID-LINK--[1] |
| Molecular Weight | 258.27 g/mol | --INVALID-LINK--[1] |
| CAS Number | 549506-47-0 | --INVALID-LINK--[1] |
| Purity | ≥95% | [Various Suppliers][2] |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK--[3] |
| Storage | Room temperature | [Various Suppliers][2] |
| Melting Point | 159-164 °C (for the related compound 4-N-Boc-2-oxo-piperazine) | --INVALID-LINK--[3] |
| XLogP3-AA | -0.9 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and patent literature for analogous compounds. A potential synthetic pathway is outlined below. The synthesis would likely commence with the mono-Boc protection of piperazine, followed by the introduction of the 2-oxo functionality and subsequent alkylation of the remaining free amine with a protected haloacetic acid, followed by deprotection.
A related patent describes the synthesis of N-Boc-piperazine acetic acid hydrochloride from N-Boc-piperazine and ethyl bromoacetate through a two-step reaction of substitution and hydrolysis[4]. This suggests a similar approach could be adapted for the synthesis of the title compound.
Proposed Synthetic Workflow:
General Experimental Considerations (Hypothetical):
-
Step 1: Mono-Boc Protection of Piperazine: Piperazine would be reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) or a biphasic system to yield N-Boc-piperazine. Careful control of stoichiometry is crucial to maximize the yield of the mono-protected product.
-
Step 2: Introduction of the 2-oxo group: The oxidation of the piperazine ring at the 2-position of N-Boc-piperazine would be carried out using a suitable oxidizing agent.
-
Step 3: Alkylation: The resulting 4-N-Boc-2-oxo-piperazine would then be N-alkylated at the free secondary amine. This is typically achieved by deprotonation with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent like ethyl bromoacetate.
-
Step 4: Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. This is commonly performed using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. Acidification of the reaction mixture would then yield the final product, this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, purification methods (e.g., column chromatography, recrystallization), and analytical characterization at each step.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), methylene protons of the piperazine ring (multiplets between 3-4 ppm), and the methylene protons of the acetic acid moiety (a singlet around 4 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: Resonances for the carbonyl carbons of the Boc group and the piperazine ring, the quaternary carbon of the Boc group, and the various methylene carbons of the piperazine and acetic acid moieties.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide and carboxylic acid, N-H stretching (if any residual starting material), and C-H stretching of the alkyl groups. Vendor data indicates that the infrared spectrum conforms to the expected structure[3].
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (258.1216 g/mol ) and characteristic fragmentation patterns.
Applications in Drug Discovery: A Key Linker in PROTACs
This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The subject molecule serves as a rigid and versatile linker component in the construction of PROTACs. The Boc-protected amine allows for the selective coupling to either the target protein ligand or the E3 ligase ligand, while the carboxylic acid provides a handle for the subsequent attachment of the other binding moiety. The piperazine ring itself can improve the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability[5].
Workflow for PROTAC Synthesis and Mechanism of Action:
Conclusion
This compound is a key synthetic intermediate with significant applications in modern drug discovery, particularly as a linker in the design and synthesis of PROTACs. Its well-defined structure and versatile functional groups allow for the controlled assembly of these complex heterobifunctional molecules. Further public disclosure of detailed synthetic protocols and comprehensive analytical data will undoubtedly facilitate its broader application in the development of novel therapeutics.
References
- 1. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-N-BOC-2-oxo-piperazine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a ubiquitous feature in a vast array of clinically successful drugs, spanning therapeutic areas from central nervous system disorders to oncology and infectious diseases. This technical guide provides a comprehensive overview of piperazine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a particular emphasis on their applications in oncology, antimicrobials, and neuropsychopharmacology. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their therapeutic effects.
The Versatility of the Piperazine Moiety
The prevalence of the piperazine core in drug design can be attributed to several key factors. The two nitrogen atoms provide a combination of a large polar surface area and opportunities for hydrogen bond donors and acceptors, which can enhance aqueous solubility and bioavailability.[1][2] The chair conformation of the piperazine ring offers a degree of structural rigidity, which can be beneficial for target binding specificity.[1][2] Furthermore, the secondary amine functionalities at the N1 and N4 positions allow for straightforward and diverse chemical modifications, enabling medicinal chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates.[2]
Synthetic Strategies for Piperazine Derivatives
The synthesis of piperazine derivatives can be broadly categorized into methods that construct the piperazine ring and those that functionalize a pre-existing piperazine core.
Ring Synthesis
A common classical approach to piperazine synthesis involves the condensation of an ethylenediamine derivative with a 1,2-dihaloethane or a similar bifunctional electrophile. Another established method is the reductive amination of a diketone with ammonia or a primary amine. More recent advances include palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols, which offer milder reaction conditions and broader substrate scope.[3]
Functionalization of the Piperazine Core
N-alkylation, N-arylation, and N-acylation are the most frequently employed methods for modifying the piperazine scaffold.
-
N-Alkylation: This is typically achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes or ketones.
-
N-Arylation: Buchwald-Hartwig amination and Ullmann condensation are powerful methods for forming the N-aryl bond, providing access to a wide range of arylpiperazine derivatives.
-
N-Acylation: The reaction of piperazine with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) readily forms amide linkages.
Piperazine Derivatives in Oncology
Piperazine-containing compounds have made a significant impact in the field of oncology, with several approved drugs and numerous candidates in development. Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and DNA repair.[1]
Olaparib: A PARP Inhibitor
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP by olaparib leads to the accumulation of unrepaired SSBs. These SSBs are converted to DSBs during DNA replication, and in the absence of a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP Inhibition by Olaparib in BRCA-Deficient Cancer Cells.
Quantitative Data: Anticancer Activity of Piperazine Derivatives
The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
| Compound Class | Derivative Example | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Vindoline-Piperazine Conjugate | Compound 23 | MDA-MB-468 | Breast Cancer | 1.00 | [4] |
| Vindoline-Piperazine Conjugate | Compound 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [4] |
| Benzhydrylpiperazine | Compound 11 | HL-60 | Leukemia | 16.80 | [5] |
| Benzhydrylpiperazine | Compound 11 | Z138 | Lymphoma | 18.50 | [5] |
| Benzhydrylpiperazine | Compound 11 | DND-41 | Leukemia | 19.20 | [5] |
| Piperazine-1,2,3-triazole | Compound 7i | - | - | 5.22 | |
| Piperazine-1,2,3-triazole | Compound 7a | - | - | 5.34 | |
| Benzhydrylpiperazine | Compound 9d | A549 | Lung Cancer | - | [6] |
| Benzhydrylpiperazine | Compound 9d | COLO-205 | Colon Cancer | - | [6] |
| Benzhydrylpiperazine | Compound 9d | MIA-PA-CA-2 | Pancreatic Cancer | - | [6] |
Piperazine Derivatives as Antimicrobial Agents
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Piperazine derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[7]
Structure-Activity Relationship (SAR) of Antimicrobial Piperazines
SAR studies have revealed several key structural features that influence the antimicrobial activity of piperazine derivatives:
-
Substituents on the Aryl Ring: Electron-withdrawing groups such as chloro, bromo, or nitro groups on an aryl ring attached to the piperazine nucleus often enhance antibacterial activity.[8]
-
N-Substituents: The nature of the substituent on the second nitrogen of the piperazine ring is critical. For example, in a series of ciprofloxacin derivatives, modifications at the N-4 position of the piperazine ring significantly impacted the antibacterial spectrum.[7]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as triazoles or thiadiazoles, can lead to potent antimicrobial agents.
Quantitative Data: Antimicrobial Activity of Piperazine Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for selected piperazine derivatives against various microbial strains.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Piperazine-Thiadiazole | Compound 6c | E. coli | 8 | [7] |
| Piperazine-Thiadiazole | Compound 4 | S. aureus | 16 | [7] |
| Piperazine-Thiadiazole | Compound 6c | S. aureus | 16 | [7] |
| Piperazine-Thiadiazole | Compound 6d | S. aureus | 16 | [7] |
| Piperazine-Thiadiazole | Compound 6d | B. subtilis | 16 | [7] |
| Piperazine-Thiadiazole | Compound 7b | B. subtilis | 16 | [7] |
| Chalcone-Piperazine | - | C. albicans | 2.22 | [7] |
Piperazine Derivatives in Neuropsychopharmacology
Arylpiperazine derivatives are a cornerstone in the treatment of various central nervous system disorders, including schizophrenia, depression, and anxiety. Their therapeutic effects are primarily mediated through their interaction with dopamine and serotonin receptors.
Atypical Antipsychotics: Aripiprazole
Aripiprazole is an atypical antipsychotic that exhibits a unique pharmacological profile. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is thought to account for its efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Signaling Pathway: Atypical Antipsychotic Action
Caption: Atypical Antipsychotic Receptor Signaling Pathways.
Vortioxetine: A Multimodal Antidepressant
Vortioxetine is an antidepressant with a multimodal mechanism of action. It acts as a serotonin (5-HT) reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors. This complex pharmacology is believed to enhance serotonergic activity and modulate other neurotransmitter systems, contributing to its antidepressant and pro-cognitive effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperazine derivatives.
Synthesis of a 1-Arylpiperazine Derivative
General Procedure for the Synthesis of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (Compound 18 from a cited study) [6]
-
To a solution of 2-chloro-1-phenylethanone in an appropriate solvent, add an equimolar amount of 1-(3-(trifluoromethyl)phenyl)piperazine and an excess of a base such as sodium carbonate.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.
-
Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Workflow for Synthesis of a 1-Arylpiperazine Derivative
Caption: General workflow for the synthesis of a 1-arylpiperazine derivative.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Aseptically apply paper disks impregnated with a known concentration of the test piperazine derivative onto the agar surface.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.
In Vitro Cytotoxicity Assay: MTT Assay
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
The piperazine scaffold continues to be a highly valuable and versatile building block in the design and development of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability allow for the creation of diverse libraries of compounds with a wide range of biological activities. The examples highlighted in this guide, from the targeted anticancer therapy of olaparib to the complex neuropsychopharmacology of aripiprazole and the broad-spectrum potential of antimicrobial piperazines, underscore the enduring importance of this heterocyclic core in medicinal chemistry. Future research will undoubtedly continue to leverage the piperazine moiety to address unmet medical needs and to develop the next generation of innovative medicines.
References
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. clyte.tech [clyte.tech]
Methodological & Application
Application Notes and Protocols for the Use of 4-N-Boc-2-oxo-piperazine-1-acetic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-Boc-2-oxo-piperazine-1-acetic acid is a bifunctional building block utilized in peptide synthesis to introduce a constrained dipeptide mimic into a peptide sequence. The 2-oxopiperazine scaffold imparts conformational rigidity to the peptide backbone, which can lead to increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic properties of the resulting peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for stepwise elongation of the peptide chain, while the acetic acid moiety provides the point of attachment to the growing peptide. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Key Applications
-
Constrained Dipeptide Mimic: The rigid 2-oxopiperazine ring serves as a surrogate for a dipeptide unit, locking the torsional angles and presenting the side chains in a defined orientation. This is particularly useful for probing the bioactive conformation of a peptide.
-
Improved Proteolytic Stability: The non-natural piperazine backbone is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the modified peptide.
-
Scaffold for Peptidomimetics: The piperazine ring can be further functionalized to introduce diverse chemical moieties, making it a versatile scaffold in the design of novel drug candidates.[1]
Data Presentation
The efficiency of coupling this compound to a resin-bound peptide is dependent on the choice of coupling reagents and reaction conditions. Below is a comparative summary of common coupling methods. The presented data is representative and optimization for specific sequences is recommended.
| Coupling Reagent | Activating Additive | Base | Solvent | Coupling Time (h) | Representative Yield (%) |
| DIC | HOBt | - | DMF/DCM (1:1) | 4 | 85-95 |
| HBTU | - | DIPEA | DMF | 2 | 90-98 |
| HATU | - | DIPEA | DMF | 1.5 | 95-99 |
| PyBOP | - | DIPEA | DMF | 2 | 90-98 |
DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane.
Experimental Protocols
The following protocols describe the incorporation of this compound into a peptide sequence using standard Boc solid-phase peptide synthesis (SPPS) on a manual or automated synthesizer.
Protocol 1: Manual Boc Solid-Phase Peptide Synthesis
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
This compound
-
Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., DIC/HOBt or HATU)
-
Piperidine (for Fmoc chemistry comparison if needed)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Preparation:
-
Place the resin in the synthesis vessel and wash with DMF (3 x 5 mL/g resin).
-
Swell the resin in DCM (10 mL/g resin) for 1 hour.
-
Perform the synthesis of the initial peptide sequence on the resin according to standard Boc-SPPS protocols.[2]
-
-
Boc-Deprotection of the N-terminal Amino Acid:
-
Wash the resin-bound peptide with DCM (3 x 10 mL/g resin).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g resin), isopropanol (2 x 10 mL/g resin), and DCM (3 x 10 mL/g resin).
-
-
Neutralization:
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 x 10 mL/g resin).
-
-
Coupling of this compound (HATU activation):
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 1.5-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Once the reaction is complete (negative ninhydrin test), drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
-
Chain Elongation:
-
To continue the peptide synthesis, repeat the Boc-deprotection (Step 2), neutralization (Step 3), and coupling steps with the next desired Boc-amino acid.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a suitable cleavage cocktail (e.g., HF or TFMSA/TFA) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Visualization of Workflows and Concepts
References
Application Notes and Protocols: 4-N-Boc-2-oxo-piperazine-1-acetic acid as a Constrained Amino Acid Surrogate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug discovery, the development of peptidomimetics—molecules that mimic the structure and function of peptides—is a crucial strategy for creating more stable and effective therapeutics. Peptides often suffer from poor metabolic stability and low oral bioavailability. Constraining the conformation of a peptide backbone can lead to enhanced receptor affinity, increased resistance to enzymatic degradation, and improved pharmacokinetic properties. 4-N-Boc-2-oxo-piperazine-1-acetic acid is a versatile building block that serves as a constrained surrogate for a dipeptide unit, offering a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this valuable surrogate in the development of novel therapeutics.
Core Applications
The 2-oxopiperazine scaffold has been successfully incorporated into a variety of therapeutic agents, demonstrating its utility in mimicking peptide turns and constraining acyclic molecules. Key application areas include:
-
G-Protein Coupled Receptor (GPCR) Ligands: The rigid structure of the 2-oxopiperazine ring is well-suited for mimicking the beta-turn conformations often found in peptide ligands for GPCRs. This has been particularly successful in the development of potent and selective agonists for the melanocortin-4 receptor (MC4R), a key target for the treatment of obesity.
-
Antiviral Agents: The 2-oxopiperazine scaffold has been employed in the design of inhibitors of viral proteins. Notably, it has served as a core structure for the development of potent inhibitors of the Dengue virus non-structural protein 4B (NS4B), a critical component of the viral replication complex.
-
Peptidomimetic Libraries: The facile synthesis and derivatization of the 2-oxopiperazine ring make it an ideal scaffold for the construction of diverse peptidomimetic libraries for high-throughput screening and drug discovery campaigns.
Data Presentation: Biological Activity of 2-Oxopiperazine-Containing Molecules
The incorporation of the 2-oxopiperazine scaffold has led to the discovery of potent modulators of various biological targets. The following tables summarize key quantitative data for representative compounds.
Table 1: 2-Oxopiperazine-Based Melanocortin-4 Receptor (MC4R) Agonists
| Compound ID | Structure | MC4R EC50 (nM) | MC3R Ki (nM) | Selectivity (MC3R/MC4R) | Reference |
| 1 | Ac-His-(pI)DPhe-Arg-Trp-NH2 | 25 | 56 (pA2 = 7.25) | 2.24 | [1] |
| 2 | Ac-His-DNal(2')-Arg-Trp-NH2 | - | 17 (pA2 = 7.8) | - | [1] |
| 3 | Anc-DPhe-Arg-Trp-NH2 | 21 | 2500 (pA2 = 5.6) | >119 | [2][3] |
Anc = amino-2-naphthylcarboxylic acid
Table 2: 2-Oxopiperazine-Based Dengue Virus (DENV) NS4B Inhibitors
| Compound ID | Structure | DENV-2 EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| (S)-29 | 2-oxopiperazine derivative | <0.1 | >25 | >250 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from commercially available N-Boc-piperazin-2-one. The first step involves the N-alkylation of the piperazinone ring with an ethyl bromoacetate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Step 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate
-
Materials:
-
N-Boc-piperazin-2-one (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazin-2-one and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the suspension.
-
Slowly add ethyl bromoacetate to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the ethyl ester from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Protocol 2: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for coupling the synthesized constrained amino acid surrogate onto a resin-bound peptide chain using standard Fmoc-based SPPS chemistry.
-
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in dimethylformamide (DMF)
-
This compound (3.0 eq relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (3.0 eq)
-
Base (e.g., DIPEA) (6.0 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of the Surrogate:
-
In a separate vial, pre-activate the this compound by dissolving it in DMF with the coupling reagent and base. Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated surrogate solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound.
Caption: Simplified MC4R signaling pathway activated by a 2-oxopiperazine agonist.
Caption: Mechanism of action of 2-oxopiperazine-based Dengue virus inhibitors targeting NS4B.
References
- 1. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors: part 2 modifications at the Phe position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors. 1. Modifications at the His position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of 4-N-Boc-2-oxo-piperazine-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the coupling of 4-N-Boc-2-oxo-piperazine-1-acetic acid with primary and secondary amines. This versatile building block is a valuable component in medicinal chemistry and drug discovery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a bifunctional molecule featuring a Boc-protected piperazine ring and a carboxylic acid moiety. The piperazine scaffold offers a degree of conformational rigidity and can improve the physicochemical properties of a molecule, such as solubility. The carboxylic acid provides a reactive handle for amide bond formation, allowing for its conjugation to various amine-containing molecules. Its designation as a "Protein Degrader Building Block" highlights its utility in the construction of PROTACs, where it can serve as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.
Application in PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to selectively eliminate target proteins. A PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI. The piperazine motif within the linker can enhance solubility and provide conformational constraint, which can be advantageous for the efficacy of the PROTAC.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols: Amide Coupling Reactions
The following are detailed protocols for the coupling of this compound with a generic amine (R-NH₂). These methods are widely used for amide bond formation and are applicable to a broad range of substrates.
Protocol 1: EDC/HOBt Mediated Coupling
This is a classic and widely used carbodiimide-mediated coupling method. The use of 1-hydroxybenzotriazole (HOBt) as an additive helps to suppress racemization and improve reaction efficiency.
Workflow Diagram:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| This compound | 258.27 g/mol | 1.0 | - |
| Amine (R-NH₂) | - | 1.0 - 1.2 | - |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 155.24 g/mol | 1.1 - 1.5 | - |
| 1-Hydroxybenzotriazole (HOBt) | 135.12 g/mol | 1.1 - 1.5 | - |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 129.24 / 101.19 g/mol | 2.0 - 3.0 | - |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM or DMF, add HOBt (1.1-1.5 eq).
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly useful for sterically hindered amines and for minimizing racemization.
Workflow Diagram:
Caption: Workflow for HATU mediated amide coupling.
Materials:
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| This compound | 258.27 g/mol | 1.0 | - |
| Amine (R-NH₂) | - | 1.0 - 1.2 | - |
| HATU | 380.23 g/mol | 1.1 - 1.5 | - |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 129.24 / 101.19 g/mol | 2.0 - 4.0 | - |
| Dimethylformamide (DMF) | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1-1.5 eq) in anhydrous DMF.
-
Add DIPEA or TEA (2.0-4.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Carboxylic Acid Partner | Amine Partner | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Boc-proline | N-Boc-piperazine | EDC, HOBt, DMAP (cat.) | DIPEA | CH₃CN | 14 | 23 | 91 |
| Naproxen | N-Boc-piperazine | EDC, HOBt, DMAP (cat.) | DIPEA | CH₃CN | 14 | 23 | 70 |
| Chromone-2-carboxylic acid | 4-amino-N-Boc-piperidine | EDC·HCl, DMAP | - | DCM | Overnight | RT | 42.8 (2 steps) |
| 3-acetyl-18β-glycyrrhetinic acid | 1-Boc-piperazine | EDC, HOBt | NEt₃ | Acetonitrile | 10 | Reflux | 95 |
Purification and Characterization
Purification:
-
Flash Column Chromatography: This is the most common method for purifying the coupled products. A gradient of ethyl acetate in hexanes or DCM in methanol is typically used as the eluent system.
-
Preparative HPLC: For obtaining highly pure material, reverse-phase preparative HPLC can be employed.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the coupled product. The disappearance of the carboxylic acid proton signal and the appearance of a new amide proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for monitoring the reaction progress and assessing the purity of the final product.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. The protocols outlined in these application notes provide robust and reliable methods for the coupling of this intermediate to a variety of amines. Researchers can adapt these procedures to their specific substrates and optimize the reaction conditions to achieve high yields and purity. The successful application of this linker in the rational design of PROTACs and other drug candidates holds significant promise for the advancement of novel therapeutics.
The Strategic Application of 4-N-Boc-2-oxo-piperazine-1-acetic acid in PROTAC Development: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to achieve targeted protein degradation. The rational design of these heterobifunctional molecules, which comprise a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, is paramount to their success. The linker itself is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).
This document focuses on the application of 4-N-Boc-2-oxo-piperazine-1-acetic acid , a bifunctional linker that offers a unique combination of structural rigidity and synthetic versatility in PROTAC development. The incorporation of the piperazine moiety can enhance aqueous solubility, a common challenge for the often large and lipophilic PROTAC molecules. The Boc (tert-butyloxycarbonyl) protecting group facilitates a controlled, stepwise synthesis, allowing for the sequential and efficient conjugation of the POI and E3 ligase ligands.
The rigid piperazine scaffold helps to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. The 2-oxo substitution on the piperazine ring further refines the conformational properties of the linker.
While specific degradation data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the structural features of this linker suggest its potential in developing potent and effective protein degraders. The following sections provide detailed protocols for the synthesis and evaluation of a hypothetical PROTAC utilizing this linker, along with illustrative quantitative data based on typical values for potent PROTACs with similar structural motifs.
Data Presentation: Illustrative Degradation Profile
The following table summarizes the hypothetical degradation potency of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) and utilizing a this compound-derived linker. This data is illustrative and serves as a benchmark for the potential efficacy of PROTACs constructed with this linker.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical BRD4 Degrader | BRD4 | Pomalidomide | 2-oxo-piperazine-acetic acid derived | 22Rv1 | ~25 | >90 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical BRD4-targeting PROTAC
This protocol describes a two-step synthesis of a PROTAC targeting BRD4, using JQ1 as the warhead, pomalidomide as the E3 ligase ligand, and this compound as the linker.
Step 1: Coupling of this compound with Pomalidomide
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide, 1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Activation: Add HATU (1.2 equivalents) and diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection and Coupling with JQ1
-
Boc Deprotection: Dissolve the Boc-protected intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt can often be used directly in the next step after thorough drying.
-
Coupling to JQ1: In a separate flask, dissolve the carboxylic acid derivative of JQ1 (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Final Coupling: Add the deprotected amine TFA salt from the previous step (1.1 equivalents) to the activated JQ1 solution. Add additional DIPEA (2.0 equivalents) to neutralize the TFA salt. Stir the reaction at room temperature for 4-12 hours.
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC directly by preparative HPLC. Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis of PROTAC-Mediated BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 in cultured cells following treatment with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Seed 22Rv1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare a serial dilution of the PROTAC in fresh cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Synthesis of Novel Piperazine Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel piperazine derivatives, a cornerstone scaffold in modern drug discovery. The piperazine ring is a prevalent feature in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] These notes cover synthetic methodologies, protocols for biological evaluation, and quantitative data to guide the design and development of new therapeutic agents.
I. Synthesis of N-Arylpiperazine Derivatives
N-Arylpiperazines are a significant class of compounds, often targeting central nervous system (CNS) receptors.[3][4] A general and convenient method for their synthesis involves the reaction of anilines with bis(2-chloroethyl)amine hydrochloride.
Protocol 1: General Synthesis of N-Arylpiperazines[5]
This protocol describes a one-pot synthesis of N-arylpiperazines from the corresponding anilines.
Materials:
-
Substituted aniline (3.0 mmol)
-
Bis(2-chloroethyl)amine hydrochloride (3.0 mmol)
-
Diethylene glycol monomethyl ether (0.75 mL)
-
Methanol (MeOH)
-
Diethyl ether (Et2O)
-
Sodium carbonate (Na2CO3) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel under a dry nitrogen atmosphere, combine the substituted aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL).
-
Heat the reaction mixture to 150 °C for 6–12 hours. The reaction time can be significantly reduced by using microwave irradiation (e.g., 180 °C for 10 minutes).[5]
-
Cool the mixture to room temperature.
-
Dissolve the residue in methanol (4 mL).
-
Add diethyl ether (150 mL) to precipitate the hydrochloride salt of the N-arylpiperazine.
-
Filter the precipitate and wash with diethyl ether to yield the HCl salt.
-
To obtain the free amine, treat the HCl salt with a sodium carbonate solution and extract with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure N-arylpiperazine.
-
If necessary, further purify the product by column chromatography.
II. Synthesis of Piperazine-Containing Heterocycles
Incorporating the piperazine moiety into other heterocyclic systems, such as pyrimidines, can yield compounds with diverse biological activities, including antimicrobial and anticancer properties.
Protocol 2: Synthesis of Pyrimidine-Incorporated Piperazine Derivatives[6][7]
This multi-step protocol outlines the synthesis of 4-substituted-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines.
Step 1: Synthesis of Thiophene Substituted Chalcones (1a-e)
-
Stir a mixture of 2-acetylthiophene (0.01 mol) and a substituted anisaldehyde (0.01 mol) in ethanol (15 ml).
-
Add an aqueous solution of 40% potassium hydroxide (10 ml) and continue stirring for 2 hours.
-
Keep the mixture at room temperature overnight.
-
Pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the solid, dry, and recrystallize from an ethyl acetate/ethanol mixture to obtain the pure chalcone.
Step 2: Synthesis of 4-Substituted-6-(thiophen-2-yl)pyrimidine-2-thiols (2a-e)
-
Reflux a mixture of the chalcone (0.01 mol) and thiourea (0.01 mol) in 1,4-dioxane (10 ml) with a catalytic amount of acetic acid for approximately 24 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture and pour it into ice-cold water with stirring.
-
Filter the product, dry, and recrystallize from ethanol.
Step 3: Synthesis of 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines (3a-e)
-
To a solution of the pyrimidine-2-thiol (0.01 mol) in dimethylformamide (20 ml), add potassium carbonate (0.02 mol) and methyl iodide (0.02 mol).
-
Stir the mixture for 4 hours, monitoring by TLC.
-
Dilute the reaction mixture with cold water and neutralize with glacial acetic acid.
-
Filter the product, dry, and recrystallize from ethanol.
Step 4: Synthesis of 4-Substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (4a-e)
-
Reflux a mixture of the 2-(methylsulfanyl)pyrimidine (0.001 mol) and N-methylpiperazine (0.001 mol) in dry ethanol (15 ml) for 12 hours in the presence of a catalytic amount of potassium hydroxide.
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the solid, dry, and recrystallize from ethanol to obtain the final product.
References
Application Notes and Protocols for 4-N-Boc-2-oxo-piperazine-1-acetic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-Boc-2-oxo-piperazine-1-acetic acid is a valuable building block in the field of medicinal chemistry and peptide science. Its incorporation into peptide chains is a key strategy for the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. These synthetic analogs often possess enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved bioavailability, and greater target selectivity.
The primary application of this compound in solid-phase peptide synthesis (SPPS) is to introduce a rigid 2-oxopiperazine scaffold into the peptide backbone. This scaffold acts as a conformational constraint, locking the peptide chain into a more defined three-dimensional structure.[1][2] Such rigidification can be crucial for enhancing binding affinity to biological targets, as it reduces the entropic penalty upon binding.[1] The 2-oxopiperazine unit can serve as a mimic for dipeptide segments or induce specific turn conformations within the peptide sequence.
Key Applications
-
Scaffold for Peptidomimetics: The piperazinone ring modifies the peptide backbone, influencing the molecule's overall topography and interaction with biological targets.[3]
-
Induction of Secondary Structures: The rigid nature of the 2-oxopiperazine moiety can be used to nucleate or stabilize specific secondary structures, such as β-turns.
-
Development of Novel Therapeutics: Piperazine and its derivatives are considered "privileged scaffolds" in drug discovery, appearing in a wide range of biologically active compounds.[4] Their incorporation into peptides can lead to novel pharmacological profiles.
Experimental Protocols
The following protocols are designed for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The protocol for coupling this building block is adapted for a sterically demanding carboxylic acid.
Protocol 1: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is for the attachment of the first Fmoc-protected amino acid to the resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-protected amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fritted syringe or peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (e.g., 1 g, 1.6 mmol/g) in DCM (10 mL) for 30 minutes in a fritted syringe.
-
Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-amino acid (1.5 eq.) in DCM. Add DIPEA (2.0 eq.).
-
Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate gently for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL/g of resin) and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum. The loading can be determined gravimetrically or by Fmoc quantification.
Protocol 2: Incorporation of this compound
This protocol describes the coupling of the title compound onto a resin-bound amino acid after Fmoc deprotection.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
DIPEA
-
DMF, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn blue).
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (2.0 eq.), HATU (1.9 eq.), and DIPEA (4.0 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is negative (beads remain colorless), the coupling is complete. If the test is positive, a second coupling is necessary.
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Steps:
-
The secondary amine on the newly coupled piperazinone ring is now available for the next coupling step in the peptide sequence. Standard Fmoc-amino acid coupling protocols can be used for chain elongation.
-
Protocol 3: Cleavage and Deprotection
This protocol is for cleaving the final peptidomimetic from the resin and removing side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.
-
Purification: Centrifuge the mixture to pellet the crude peptidomimetic. Decant the ether and wash the pellet with cold ether. Dry the product under vacuum.
-
Analysis: Analyze the crude product by HPLC and mass spectrometry. Further purification can be performed using preparative HPLC.
Data Presentation
The following table summarizes the purity of 2-oxopiperazine-containing peptidomimetics synthesized using a solid-phase sub-monomer approach, as reported by Suwal and Kodadek (2013). This data demonstrates the feasibility of obtaining high-purity compounds incorporating the 2-oxopiperazine scaffold on a solid support.
| Compound Type | Number of Analogs Synthesized | Purity Range (%) | Reference |
| 2-Oxopiperazine-containing Peptoids | 5 | 85 - 98 | [1] |
| 2-Oxopiperazine-Amino Acid Hybrids | 6 | 80 - 91 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for incorporating this compound into a peptide chain on a solid support.
Caption: Workflow for SPPS with this compound.
Conceptual Diagram
This diagram illustrates how the 2-oxopiperazine scaffold functions as a constrained dipeptide mimetic.
Caption: 2-Oxopiperazine as a constrained dipeptide surrogate.
References
- 1. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Boc-Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability to drug candidates.[1] Mono-substituted piperazines are particularly valuable as versatile building blocks in the synthesis of a diverse array of therapeutic agents, including those with antimicrobial, anticancer, antiviral, and antidepressant activities.[1] A significant challenge in the synthesis of these compounds is the selective functionalization of one of the two reactive nitrogen atoms to prevent the formation of undesired 1,4-disubstituted byproducts.[1]
The use of N-tert-butyloxycarbonyl (Boc) protected piperazine is a robust and widely adopted strategy to achieve selective mono-N-alkylation.[1][2] The Boc group effectively deactivates one nitrogen atom, directing the alkylation to the unprotected secondary amine.[2] This is followed by a straightforward deprotection step to yield the desired mono-substituted piperazine.[1] This application note provides detailed protocols for the two most common and effective methods for the N-alkylation of N-Boc-piperazine: direct alkylation with alkyl halides and reductive amination.
General Reaction Scheme
The N-alkylation of N-Boc-piperazine introduces an alkyl group (R) onto the free secondary amine, yielding the N-alkylated product. This transformation is a cornerstone in the synthesis of a vast array of pharmaceutically active compounds.[2]
Diagram of the general N-alkylation reaction of N-Boc-piperazine.
Caption: General scheme for the N-alkylation of N-Boc-piperazine.
Reaction Conditions at a Glance
The choice of reagents and reaction conditions is critical for a successful N-alkylation. Below is a summary of typical conditions for both direct alkylation and reductive amination.
| Parameter | Direct Alkylation with Alkyl Halides | Reductive Amination |
| Alkylating Agent | Alkyl bromides, iodides, or chlorides | Aldehydes or ketones |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, NaOtBu[3][4][5] | Not typically required |
| Reducing Agent | Not applicable | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)[3][6] |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF)[3][4][7] | Dichloromethane (DCM), Dichloroethane (DCE)[6] |
| Temperature | Room temperature to 80°C[3][4] | Room temperature[6] |
| Stoichiometry (Alkylating Agent) | 1.0 - 1.2 equivalents[1][4] | 1.0 - 1.2 equivalents[6] |
| Stoichiometry (Base/Reducing Agent) | 1.5 - 2.0 equivalents of base[3][4] | 1.5 equivalents of reducing agent[6] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the reaction of N-Boc-piperazine with an alkyl halide in the presence of a base to neutralize the acid generated during the reaction.[1]
Workflow for Direct N-Alkylation
Caption: Standard workflow for direct N-alkylation of N-Boc-piperazine.
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq.)[1][4]
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.)[3][4]
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)[3][4]
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask, add N-Boc-piperazine (1.0 eq.) and the chosen base (1.5-2.0 eq.).
-
Add the anhydrous solvent (MeCN or DMF) and stir the suspension.
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture at room temperature.[1]
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[1]
-
Dilute the residue with an organic solvent like DCM and water.[1]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3x with DCM).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[1]
Protocol 2: Reductive Amination
Reductive amination is a two-step, one-pot process where N-Boc-piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][6] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[3]
Workflow for Reductive Amination
Caption: Standard workflow for reductive amination of N-Boc-piperazine.
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Aldehyde or ketone (1.0-1.2 eq.)[6]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[6]
-
Dichloromethane (DCM) or Dichloroethane (DCE)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-piperazine (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as DCM or DCE, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.[6]
-
Stir the reaction mixture at room temperature for 2-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[6]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective base | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[3] |
| Poor solubility of reagents | Switch to a more polar aprotic solvent such as DMF.[3] | |
| Low reaction temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate.[3] | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry | Use an excess of piperazine relative to the alkylating agent.[3] |
| Rapid addition of the alkylating agent | Add the alkylating agent slowly to the reaction mixture.[3] | |
| Unprotected piperazine | For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[3] | |
| Reaction Stalls (Incomplete Conversion) | Poor solubility of reagents | Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[3] |
| Reversible reaction equilibrium | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[3] |
Boc Deprotection
The final step to obtain the mono-alkylated piperazine is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
General Protocol for Boc Deprotection:
-
Dissolve the N-alkyl-N'-Boc-piperazine in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can be used directly or neutralized with a base to obtain the free amine.
References
Application Notes and Protocols for C-H Functionalization of N-Boc-Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine motif is a privileged scaffold in medicinal chemistry, frequently found in a wide array of pharmaceuticals. Direct C-H functionalization of the piperazine core, particularly at the α-position to a nitrogen atom, offers a powerful and efficient strategy for the rapid diversification of drug candidates and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for two primary methodologies for the C-H functionalization of N-Boc-protected piperazines: Direct α-Lithiation and Electrophilic Trapping and Visible-Light Photoredox Catalysis .
Direct α-Lithiation and Electrophilic Trapping
This classical organometallic approach involves the deprotonation of a C-H bond alpha to the nitrogen atom of an N-Boc-protected piperazine using a strong organolithium base, followed by quenching the resulting anion with a suitable electrophile.[1][2] This method is highly effective for introducing a variety of substituents, including alkyl, acyl, and aryl groups.[1][2] Both racemic and asymmetric transformations are possible, with the latter often employing a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate.[3][4]
General Considerations
-
Substrate Scope: The reaction is broadly applicable to various N-Boc-piperazines. The nature of the substituent on the second nitrogen (N') can influence the reaction's efficiency and stereochemical outcome.[3] Sterically hindered N'-substituents can minimize side reactions like ring fragmentation.[3]
-
Base Selection: sec-Butyllithium (s-BuLi) is a commonly used base for the deprotonation.[1]
-
Temperature Control: The lithiation step is typically performed at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate.[1] However, diamine-free protocols have been developed that allow for higher reaction temperatures (e.g., -30 °C).[2][5]
-
Electrophiles: A wide range of electrophiles can be employed, including alkyl halides, aldehydes, ketones, chloroformates, and in combination with transmetalation, aryl halides.[2][6]
Data Presentation: Racemic α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine
| Electrophile | Product | Yield (%) | Reference |
| TMSCl | α-TMS-N-Boc-N'-benzylpiperazine | Good | [2] |
| MeO₂CCl | α-CO₂Me-N-Boc-N'-benzylpiperazine | Good | [2] |
| DMF | α-CHO-N-Boc-N'-benzylpiperazine | Good | [2] |
| Ph₂CO | α-C(OH)Ph₂-N-Boc-N'-benzylpiperazine | Good | [2] |
| PhBr (via Negishi coupling) | α-Ph-N-Boc-N'-benzylpiperazine | Good | [2] |
Experimental Protocol: Racemic α-Lithiation and Trapping
This protocol is adapted from the work of O'Brien and coworkers.[1]
Materials:
-
N-Boc-N'-benzylpiperazine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) (1.3 equiv)
-
Electrophile (1.5–2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
20% aqueous sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine.
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.14 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.[1]
-
Add the electrophile dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.
-
Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.[1]
-
Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.[1]
-
Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric α-Lithiation and Trapping
For the synthesis of enantioenriched α-substituted piperazines, a chiral ligand is used to induce asymmetry in the deprotonation step. (-)-Sparteine and its synthetic surrogates are commonly employed.[3][4] The choice of chiral ligand, electrophile, and the N'-substituent can significantly impact the enantioselectivity.[3]
Data Presentation: Asymmetric α-Lithiation and Trapping of N-Boc-piperazines
| N'-Substituent | Electrophile | Chiral Ligand | Yield (%) | er | Reference |
| H | Ph₂CO | (+)-Sparteine Surrogate | - | 89:11 | [2] |
| CH(CH₃)Ph | Ph₂CO | (-)-Sparteine | 54 | 81:19 | [7] |
| CH(CH₃)Ph | Ph₂CO | (+)-Sparteine Surrogate | 36 | 75:25 | [7] |
| CH(CH₃)Ph | MeO₂CCl | (-)-Sparteine | 71 | 88:12 | [7] |
| CH(CH₃)Ph | MeO₂CCl | (+)-Sparteine Surrogate | 88 | 85:15 | [7] |
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H functionalization.[4] This approach utilizes a photocatalyst that, upon excitation with visible light, can generate a reactive α-amino radical from the N-Boc-piperazine.[4] This radical can then engage in a variety of coupling reactions.[4]
General Considerations
-
Mild Conditions: Reactions are typically carried out at room temperature under an inert atmosphere, making this method compatible with a wide range of functional groups.
-
Catalysts: Iridium-based photocatalysts, such as [Ir(ppy)₃], are highly effective.[1] Organic photocatalysts, like acridinium salts, offer a more sustainable alternative.[4]
-
Coupling Partners: This method is particularly well-suited for the α-arylation of N-Boc-piperazines using electron-deficient aryl nitriles as coupling partners.[1][4] Other partners, such as vinyl sulfones and heteroaryl chlorides, have also been successfully employed.[2]
Data Presentation: Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine
| Aryl Nitrile | Catalyst | Yield (%) | Reference |
| 1,4-Dicyanobenzene | [Ir(ppy)₃] | 95 | [2] |
Experimental Protocol: Photoredox-Catalyzed α-Arylation
This protocol is adapted from the work of MacMillan and coworkers.[1]
Materials:
-
N-Boc-N'-phenylpiperazine (1.0 equiv)
-
Aryl nitrile (e.g., 1,4-dicyanobenzene) (1.5 equiv)
-
Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃]) (1–2 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Blue LEDs (e.g., 450 nm)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine, the aryl nitrile, [Ir(ppy)₃], and NaOAc.
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add anhydrous DMF via syringe.
-
Place the vial approximately 5–10 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Decision-Making
To aid in the selection and implementation of these methodologies, the following diagrams illustrate the general experimental workflows and a decision-making process for choosing the appropriate C-H functionalization strategy.
Caption: General workflow for α-lithiation and trapping.
References
- 1. benchchem.com [benchchem.com]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Synthetic Routes to Monosubstituted Piperazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of monosubstituted piperazine derivatives, a critical scaffold in medicinal chemistry. The following sections outline several key synthetic strategies, offering insights into their applicability, advantages, and limitations.
Protecting Group Strategy: N-Boc Piperazine Route
This is a reliable and widely used multi-step approach for the synthesis of monosubstituted piperazines.[1][2] The strategy involves the protection of one of the piperazine nitrogen atoms, typically with a tert-butyloxycarbonyl (Boc) group, followed by functionalization of the remaining secondary amine and subsequent deprotection.[1][2]
Application Notes:
-
Advantages: This method offers excellent control and selectivity, making it suitable for a wide range of substrates and for the synthesis of complex molecules where chemoselectivity is crucial. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions.
-
Disadvantages: The multi-step nature of this process can lead to lower overall yields and increased production costs, which might be a consideration for large-scale synthesis.[1][2]
Experimental Protocols:
Protocol 1.1: Synthesis of N-Boc Piperazine
This protocol describes the synthesis of N-Boc piperazine from diethanolamine.
Materials:
-
Diethanolamine
-
Thionyl chloride
-
Boc anhydride (Di-tert-butyl dicarbonate)
-
Ammonia water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Chlorination: Slowly add thionyl chloride to a solution of diethanolamine. The molar ratio of thionyl chloride to diethanolamine should be approximately 2.75-3.25:1.
-
Boc Protection: Add Boc anhydride to the reaction mixture. The molar ratio of Boc anhydride to diethanolamine should be approximately 0.95-1.05:1.
-
Aminolysis and Cyclization: Heat the solution to 60°C and slowly add ammonia water (2-4 molar equivalents relative to diethanolamine) over 3 hours. Maintain the temperature at 60°C for an additional 2.5 hours.
-
Work-up and Isolation: Cool the reaction mixture to below 25°C. Extract the product with ethyl acetate three times. Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc piperazine.[3]
Protocol 1.2: N-Alkylation of N-Boc Piperazine
This is a general procedure for the alkylation of N-Boc piperazine.
Materials:
-
N-Boc piperazine
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add N-Boc piperazine and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile and stir the suspension.
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain overnight.
-
After cooling to room temperature, remove the inorganic salts by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-alkylated-N'-Boc-piperazine, which can be purified further if necessary.
Protocol 1.3: Deprotection of N-Boc-Piperazine Derivatives
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath and add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[4]
Direct Monosubstitution of Piperazine Salts
This approach offers a more direct and atom-economical route to monosubstituted piperazines by avoiding the use of protecting groups.[1][5] The strategy relies on the in-situ formation of a piperazin-1-ium cation, which deactivates one of the nitrogen atoms towards electrophilic attack, thus favoring monosubstitution.[1][2]
Application Notes:
-
Advantages: This one-pot, one-step procedure is simpler, more cost-effective, and aligns with the principles of green chemistry.[1] It is particularly effective for reactions with acyl chlorides, anhydrides, and Michael acceptors.[1][2]
-
Disadvantages: The selectivity can be dependent on the reaction conditions and the nature of the electrophile. For some substrates, the formation of disubstituted byproducts may still be a concern.
Experimental Protocol:
Protocol 2.1: General Procedure for Direct Monosubstitution
This protocol describes a general method for the direct monosubstitution of piperazine.
Materials:
-
Piperazine
-
Piperazine dihydrochloride or an acid (e.g., acetic acid or hydrochloric acid)
-
Solvent (e.g., methanol or acetic acid)
-
Electrophilic reagent (e.g., acyl chloride, anhydride, or Michael acceptor)
-
Supported metal catalyst (optional, e.g., Cu(II) on a polymeric resin)
Procedure:
-
Formation of Piperazin-1-ium Cation:
-
In methanol: Prepare piperazine monohydrochloride by reacting free piperazine with piperazine dihydrochloride.
-
In acetic acid: Dissolve free piperazine in acetic acid to form piperazine monoacetate.
-
-
To the solution of the piperazin-1-ium cation, add the electrophilic reagent. The molar ratio of piperazine-1-ium cation to the electrophile is typically in the range of 1:1 to 1:1.4.[2]
-
(Optional) Add a supported metal catalyst to accelerate the reaction.
-
Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the product can be isolated through standard work-up procedures, which may include filtration to remove the catalyst, solvent evaporation, and recrystallization.[1]
Quantitative Data:
The following table summarizes the results for the direct monosubstitution of piperazine with various electrophiles using a conventional heating method.[6]
| Electrophile | Product | Molar Ratio (Piperazine.2HCl:Reactant) | Reaction Time (h) | Yield (%) |
| Acrylonitrile | 3-(Piperazin-1-yl)propanenitrile | 1:1.2 | 4 | 85 |
| Methyl acrylate | Methyl 3-(piperazin-1-yl)propanoate | 1:1.2 | 6 | 78 |
| Acetyl chloride | 1-Acetylpiperazine | 1:1.1 | 2 | 92 |
| Benzoyl chloride | 1-Benzoylpiperazine | 1:1.1 | 3 | 88 |
Reductive Amination
Reductive amination is a versatile one-pot method for the N-alkylation of piperazine.[7] It involves the reaction of piperazine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine.
Application Notes:
-
Advantages: This method is particularly advantageous for preventing the formation of quaternary ammonium salts, which can be a side reaction in direct alkylations with alkyl halides. It is a widely used and robust reaction in medicinal chemistry.
-
Disadvantages: The choice of reducing agent is critical to the success of the reaction. Sodium triacetoxyborohydride is a common choice as it is mild and selective.
Experimental Protocol:
Protocol 3.1: Reductive Amination of Piperazine with an Aldehyde
This protocol provides a general procedure for the reductive amination of piperazine.
Materials:
-
Piperazine (or a mono-protected piperazine such as N-Boc-piperazine)
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, can be used as a catalyst)
Procedure:
-
Dissolve piperazine (or its derivative) and the aldehyde or ketone in DCM or DCE.
-
(Optional) Add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is widely used for the synthesis of N-arylpiperazines.[8][9]
Application Notes:
-
Advantages: This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the piperazine. It has become a key tool for the synthesis of N-arylpiperazine-containing drugs.[8]
-
Disadvantages: The reaction requires an expensive palladium catalyst and a specific ligand. The reaction conditions, such as the choice of base, solvent, and temperature, need to be carefully optimized for each substrate combination.
Experimental Protocol:
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general batch procedure for the N-arylation of piperazine.
Materials:
-
Aryl bromide (1 equivalent)
-
Piperazine (or a monosubstituted piperazine, 2 equivalents)
-
Palladium acetate (Pd(OAc)₂) (0.47 mol%)
-
(R)-BINAP (0.2 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Toluene
Procedure:
-
To a reaction vessel, add palladium acetate and (R)-BINAP in toluene and stir at 40°C.
-
Add the aryl bromide, piperazine, and sodium tert-butoxide.
-
Heat the mixture to 100°C and stir until full conversion is achieved (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up, which may involve phase separation and extraction, to isolate the N-arylpiperazine product.[10]
Aza-Michael Addition
The aza-Michael addition is a conjugate addition of a nitrogen nucleophile, such as piperazine, to an electron-deficient alkene (a Michael acceptor).[11]
Application Notes:
-
Advantages: This reaction can often be carried out under mild conditions, sometimes at room temperature and without the need for a catalyst.[12] It is an efficient method for introducing β-amino carbonyl and related functionalities.
-
Disadvantages: For monosubstitution of piperazine, the formation of the disubstituted product can be a competitive side reaction.[1]
Experimental Protocol:
Protocol 5.1: Aza-Michael Addition of Piperazine to an Acrylate
This protocol provides a general procedure for the aza-Michael addition.
Materials:
-
Piperazine
-
Michael acceptor (e.g., methyl acrylate)
-
Solvent (e.g., methanol, or solvent-free)
Procedure:
-
Dissolve piperazine in a suitable solvent or use it neat.
-
Add the Michael acceptor to the piperazine solution. To favor monosubstitution, a molar excess of piperazine can be used.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the excess piperazine and solvent can be removed under reduced pressure. The product can be purified by distillation or chromatography.
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies described above.
Caption: Protecting Group Strategy Workflow.
Caption: Direct Monosubstitution Workflow.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes: The Strategic Use of 4-N-Boc-2-oxo-piperazine-1-acetic acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-N-Boc-2-oxo-piperazine-1-acetic acid as a key building block in the synthesis of kinase inhibitors. The incorporation of the piperazine moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This document outlines a representative synthetic protocol and presents biological data for piperazine-containing kinase inhibitors, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutics.
Introduction
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary target for therapeutic intervention. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently integrated into kinase inhibitors to improve solubility, cell permeability, and target engagement. This compound is a versatile bifunctional building block, featuring a protected amine for controlled coupling and a carboxylic acid for amide bond formation, enabling its seamless integration into complex molecular architectures.
Synthetic Approach: Amide Coupling Reactions
The most common application of this compound in the synthesis of kinase inhibitors involves the formation of an amide bond with a core amine scaffold of the target inhibitor. This reaction is typically facilitated by standard peptide coupling reagents.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using this compound.
Caption: A generalized synthetic workflow for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of a Piperazine-Containing Kinase Inhibitor Precursor
This protocol describes a general procedure for the coupling of this compound with an aromatic amine, a common core in many kinase inhibitors.
Materials:
-
This compound
-
Amine-containing heterocyclic core (e.g., 2-amino-5-bromopyridine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing heterocyclic core (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used in subsequent steps without further purification or can be neutralized with a mild base.
-
Data Presentation: Biological Activity of Piperazine-Containing Kinase Inhibitors
The piperazine moiety is a common feature in a wide range of kinase inhibitors targeting various members of the kinome. The following table summarizes the in vitro potency (IC50 values) of several representative piperazine-containing kinase inhibitors against their respective target kinases.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | 250 - 1000 |
| Gefitinib | EGFR | 2 - 37 |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR, HER2 | 9.8, 13.4 |
| Sunitinib | VEGFR, PDGFR, c-Kit | 2 - 50 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions.
Signaling Pathway Context
The synthesized kinase inhibitors often target key nodes in cellular signaling pathways that are frequently dysregulated in cancer. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for straightforward incorporation into diverse molecular scaffolds through robust and well-established chemical transformations. The resulting piperazine-containing molecules have demonstrated significant potential as potent and selective inhibitors of various kinases, highlighting the importance of this moiety in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of new kinase inhibitors based on this privileged scaffold.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-N-Boc-2-oxo-piperazine-1-acetic acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-N-Boc-2-oxo-piperazine-1-acetic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Recovery After Column Chromatography
Possible Causes and Solutions:
-
Compound Insolubility: The crude material may not have fully dissolved before loading, leading to precipitation on the column.
-
Irreversible Adsorption: The compound, particularly if it has free amine groups from partial deprotection, can strongly adhere to the acidic silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent.[3] This neutralizes the acidic sites on the silica.
-
-
Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
-
Solution: Perform a quick stability test on a 2D TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina or a reverse-phase C18-functionalized silica for purification.[3]
-
Issue 2: Co-elution of Product with Impurities
Possible Causes and Solutions:
-
Similar Polarity of Impurities: Starting materials or byproducts may have a polarity very close to the desired product.
-
Solution: Optimize the solvent system. A thorough screening of different solvent systems with varying polarities should be conducted using TLC. For N-Boc protected amines, mixtures of hexanes and ethyl acetate are common starting points.[1][4] For more polar compounds, a methanol/dichloromethane system can be effective.[1] A shallow gradient during column chromatography can also improve separation.
-
-
Formation of Di-substituted Byproducts: In syntheses involving the piperazine nitrogen, the formation of a di-substituted byproduct is a common issue, which may have similar polarity to the mono-substituted product.
-
Solution: Careful monitoring of the reaction to avoid excess reagents and optimizing reaction times can minimize the formation of these byproducts. For purification, a very shallow elution gradient may be necessary.
-
Issue 3: Product Oiling Out During Recrystallization
Possible Causes and Solutions:
-
Solvent Choice: The chosen solvent system may be too good a solvent for the compound, preventing crystal lattice formation.
-
Solution: A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[1] Experiment with a variety of solvents and solvent pairs. For N-Boc protected compounds, mixtures like ethyl acetate/hexanes or ethanol/water can be effective.
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Solution: Attempt to further purify the oil by flash chromatography to remove impurities before re-attempting recrystallization.
-
-
Cooling Rate: Cooling the solution too quickly can lead to oiling out instead of crystallization.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Seeding the solution with a pure crystal of the compound can also induce crystallization.[4]
-
Issue 4: Peak Tailing in HPLC Analysis
Possible Causes and Solutions:
-
Interaction with Residual Silanols: The basic nitrogen atoms in the piperazine ring can interact with acidic silanol groups on the surface of the silica-based HPLC column, causing peak tailing.[5][6]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) will protonate the basic nitrogens and the silanol groups, minimizing this secondary interaction.[6][7]
-
Solution 2: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups.[8]
-
Solution 3: Use a Base-Deactivated Column: Employing an end-capped or a polar-embedded column specifically designed for the analysis of basic compounds can significantly improve peak shape.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for flash chromatography solvent systems for my this compound derivative?
A1: A good starting point for many N-Boc protected compounds is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1] For more polar derivatives, a system of methanol in dichloromethane is often effective.[1] It is crucial to first determine the optimal solvent system by running thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for your product.[3]
Q2: My compound is an amide derivative of this compound and is quite polar. What purification strategy should I use?
A2: For highly polar compounds, reverse-phase flash chromatography using a C18-functionalized silica gel can be a very effective purification method. The mobile phase for reverse-phase chromatography typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.[10]
Q3: How can I remove unreacted di-tert-butyl dicarbonate (Boc₂O) and its byproducts after the N-Boc protection step?
A3: Unreacted Boc₂O and its byproducts can often be removed by flash chromatography.[4] Alternatively, a workup procedure involving washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove some of these impurities. For small scale reactions, scavengers like polymer-supported trisamine can be used to remove excess Boc₂O.[11]
Q4: I am having trouble getting my this compound derivative to crystallize. What can I do?
A4: If your compound is resistant to crystallization, first ensure it is of high purity. If impurities are present, purify it by column chromatography. Then, screen a wide range of solvents, from non-polar (e.g., hexanes) to polar (e.g., ethanol, water), and also test solvent mixtures.[1] Techniques like slow evaporation of the solvent, or dissolving the compound in a good solvent and slowly adding an anti-solvent until turbidity appears, can also induce crystallization. Seeding with a pure crystal is also a highly effective method.[4]
Q5: What are the most common impurities I should look out for when synthesizing derivatives of this compound?
A5: Common impurities can include:
-
Unreacted starting materials: The parent this compound or the coupling partner (e.g., an alcohol for esterification or an amine for amidation).
-
Coupling reagent byproducts: For example, if using DCC as a coupling reagent, dicyclohexylurea (DCU) will be a byproduct.[4]
-
Di-substituted piperazine: If the reaction conditions are not carefully controlled, reaction at the other piperazine nitrogen (if it's not protected) can occur.
-
Deprotected compound: The Boc group can be labile under acidic conditions, so some amount of the deprotected piperazine derivative may be present.
Data Presentation
Table 1: Recommended Flash Chromatography Solvent Systems
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Low to Medium | Ethyl Acetate / Hexanes (e.g., 10:90 to 50:50) | A standard and effective system for many N-Boc protected compounds.[1] |
| Medium to High | Methanol / Dichloromethane (e.g., 1:99 to 10:90) | Good for more polar compounds.[1] |
| Basic Compounds | Add 1-3% Triethylamine to the chosen solvent system | Neutralizes acidic silica gel and prevents streaking or irreversible adsorption of basic compounds.[3] |
| Highly Polar | Acetonitrile / Water (with 0.1% Formic Acid or TFA) on C18 silica | For reverse-phase chromatography of very polar derivatives.[10] |
Table 2: Common Solvents for Recrystallization
| Solvent / Solvent System | Application Notes |
| Ethyl Acetate / Hexanes | A good general-purpose system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool slowly. |
| Ethanol / Water | Suitable for moderately polar compounds. Dissolve in hot ethanol and add water until persistent turbidity is observed. |
| Isopropanol | Can be a good single solvent for recrystallization of moderately polar compounds. |
| Dichloromethane / Hexanes | Useful for compounds that are highly soluble in dichloromethane. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the initial eluent.
-
Column Packing: Dry pack the appropriate size silica gel column and then wet it with the initial, least polar solvent mixture.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, dissolve the crude or partially purified compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: To maximize the yield, cool the flask in an ice bath or a refrigerator for a period of time.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: A decision tree for troubleshooting common purification and analysis issues.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-N-Boc-2-oxo-piperazine-1-acetic acid Coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the coupling of 4-N-Boc-2-oxo-piperazine-1-acetic acid.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges during the amide coupling of this compound. This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Carboxylic Acid Activation | The carboxylic acid must be activated to react with the amine. Ensure the coupling reagent is used in sufficient amounts (typically 1.0-1.5 equivalents). Consider pre-activation of the carboxylic acid for 15-30 minutes before adding the amine.[1] |
| Amine Deactivation | The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the reaction mixture.[1] |
| Steric Hindrance | The bulky Boc protecting group and the cyclic nature of the piperazinone can hinder the approach of the coupling partners.[2] Switching to a more potent coupling reagent like HATU or COMU can overcome this barrier.[3] Increasing the reaction time or temperature may also improve yields, but must be balanced against the risk of side reactions. |
| Hydrolysis of Activated Intermediate | The presence of water can hydrolyze the activated carboxylic acid. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Problem 2: Presence of Unexpected Side Products
| Potential Side Reaction | Identification & Minimization |
| Epimerization/Racemization | If coupling to a chiral amine, epimerization at the amine's stereocenter can occur. This is more likely with carbodiimide reagents like EDC and DCC.[4][5] To minimize this, add a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][3] Running the reaction at a lower temperature can also be beneficial.[4] |
| N-Acylurea Formation | When using carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. This side reaction is more prevalent in polar aprotic solvents like DMF.[6] The addition of HOBt or HOAt can trap the O-acylisourea as a more stable active ester, reducing N-acylurea formation. |
| Diketopiperazine (DKP) Formation | While less common in this specific intermolecular coupling, if the amine partner is an amino acid ester, subsequent intramolecular cyclization to a diketopiperazine can occur, especially if proline or glycine are involved.[7] This is generally more of a concern in solid-phase peptide synthesis during deprotection steps. |
| Lactam Ring Opening | Although the amide bond within the 2-oxo-piperazine ring is generally stable, harsh reaction conditions (e.g., high temperatures, strong bases) could potentially lead to its cleavage. Monitor your reaction for byproducts with a higher molecular weight corresponding to the ring-opened, acylated species. Use milder conditions where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for this compound?
The choice of coupling reagent depends on the specific amine being coupled and the scale of the reaction. For sterically hindered or electron-deficient amines, uronium/aminium salts like HATU or COMU are highly effective due to their high reactivity and fast reaction times.[3] For less demanding couplings, carbodiimides such as EDC in combination with an additive like HOBt or OxymaPure offer a cost-effective solution with good yields.[1][3]
Q2: Why is the addition of a base like DIPEA necessary?
The carboxylic acid starting material can protonate the amine coupling partner, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like DIPEA is added to scavenge the protons and maintain the amine in its reactive, neutral state. Typically, 2-3 equivalents of DIPEA are used.[1]
Q3: Can I use DCC as a coupling reagent?
While DCC is an effective and inexpensive coupling reagent, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification.[5] For solution-phase synthesis, EDC is often preferred as its urea byproduct is water-soluble and can be removed by aqueous workup.[5]
Q4: How can I monitor the progress of the coupling reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By TLC, you should see the consumption of the limiting starting material and the appearance of a new, typically more polar, product spot. LC-MS is a more definitive method to track the disappearance of reactants and the formation of the product with the expected molecular weight.
Q5: What are the best practices for setting up the reaction to maximize yield and purity?
-
Use high-purity, anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.
-
Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.
-
Maintain the recommended stoichiometry of reagents. An excess of the amine (1.1-1.2 equivalents) is sometimes used to ensure complete consumption of the more valuable carboxylic acid component.
-
Control the reaction temperature, especially when using highly reactive coupling reagents or when there is a risk of epimerization.
Data Presentation
The following table summarizes typical yields for the coupling of N-Boc-piperazine with various carboxylic acids using different coupling reagents. While not specific to the 2-oxo derivative, this data provides a useful benchmark for expected efficiencies.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | HATU | DIPEA | DMF | - | RT | - |
| Boc-proline | EDC, DMAP, HOBt (cat.) | DIPEA | CH3CN | 14 | 23 | 91 |
| Naproxen | EDC, HOBt | DIPEA | DCM | 24 | RT | 85 |
| 4-Nitrophenylacetic acid | DCC, DMAP (cat.) | - | DCM | 12 | RT | 95 |
Data is for N-Boc-piperazine and serves as a proxy. Yields are highly substrate-dependent.[1]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq.) to the solution and stir at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
To a solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF, add DIPEA (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
References
Technical Support Center: Optimizing the Synthesis of 4-N-Boc-2-oxo-piperazine-1-acetic acid
Welcome to the technical support center for the synthesis of 4-N-Boc-2-oxo-piperazine-1-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this important piperazine derivative. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. The first step involves the N-alkylation of 4-N-Boc-2-oxo-piperazine with an ethyl haloacetate, most commonly ethyl bromoacetate. The second step is the hydrolysis (saponification) of the resulting ethyl ester to yield the final carboxylic acid product.
Q2: Why is my N-alkylation reaction yield low?
Low yields in the N-alkylation step can be attributed to several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions. Common issues include the use of an inappropriate base or solvent, incorrect stoichiometry, and insufficient reaction time or temperature. For optimal control and to avoid di-alkylation, using a mono-protected piperazine like 4-N-Boc-2-oxo-piperazine is the most reliable method.[1]
Q3: I am observing unexpected side products in my alkylation reaction. What could they be?
The primary side product of concern is the di-alkylation of the piperazine ring if the starting material is not appropriately protected. Another possibility, though less common with a protected starting material, is the formation of quaternary ammonium salts.[1] The stability of the alkylating agent and the product should also be considered; decomposition can occur at elevated temperatures.[1]
Q4: My ester hydrolysis (saponification) is not going to completion. What can I do?
Incomplete hydrolysis can be due to insufficient base, short reaction time, or low temperature. The steric hindrance around the ester group can also slow down the reaction. Increasing the amount of base (e.g., LiOH), prolonging the reaction time, or gently heating the mixture can improve the conversion. The choice of solvent is also crucial; a mixture of THF and water is commonly used to ensure solubility of both the ester and the hydroxide base.
Q5: During workup of the hydrolysis, I am losing a significant amount of my product. Why is this happening?
Loss of product during workup is often due to its solubility in the aqueous phase, especially if the pH is not carefully controlled. The carboxylic acid product is a salt at basic pH and will reside in the aqueous layer. Acidification is necessary to protonate the carboxylate, making it extractable into an organic solvent. Careful and complete extraction with a suitable solvent after acidification is critical.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of 4-N-Boc-2-oxo-piperazine
This guide addresses common problems encountered during the N-alkylation of 4-N-Boc-2-oxo-piperazine with ethyl bromoacetate.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base | Use a strong, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices. Ensure at least 2.0 equivalents of the base are used to neutralize the acid formed during the reaction.[1] |
| Suboptimal Solvent | The solvent must dissolve the reactants. Acetonitrile (MeCN) or dimethylformamide (DMF) are good choices for this reaction. Ensure anhydrous conditions as water can interfere with the reaction.[1] |
| Incorrect Stoichiometry | Use a slight excess of the alkylating agent (ethyl bromoacetate), typically 1.1 to 1.2 equivalents, to drive the reaction to completion. |
| Low Reaction Temperature | Many N-alkylation reactions require heating. A temperature range of 60-80 °C is a good starting point. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.[1] |
| Slow Reaction Rate | Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize potential side reactions.[1] |
Issue 2: Incomplete Hydrolysis of Ethyl 4-N-Boc-2-oxo-piperazine-1-acetate
This section provides solutions for common issues during the saponification step.
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | Use a sufficient excess of a strong base. Lithium hydroxide (LiOH) is often preferred for ester hydrolysis as it is less prone to side reactions and can be very effective.[2] A common starting point is 5 equivalents of LiOH·H₂O.[3] |
| Poor Solubility | Use a co-solvent system to ensure both the ester and the hydroxide are in solution. A mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v) is a good choice.[3] |
| Low Reaction Temperature or Short Reaction Time | While many saponifications proceed at room temperature, sterically hindered esters may require gentle heating. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can range from a few hours to overnight.[3] |
| Product Isolation Issues | After the reaction is complete, carefully acidify the aqueous layer to a pH of 3-4 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the product thoroughly with an organic solvent like ethyl acetate. Washing the combined organic layers with brine helps to remove residual water.[3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate
This protocol describes the N-alkylation of 4-N-Boc-2-oxo-piperazine.
Materials:
-
4-N-Boc-2-oxo-piperazine
-
Ethyl bromoacetate (1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-N-Boc-2-oxo-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add ethyl bromoacetate to the reaction mixture at room temperature.
-
Heat the reaction mixture to 70 °C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed (typically after 4-6 hours), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl ester.
Protocol 2: Synthesis of this compound
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate
-
Lithium Hydroxide monohydrate (LiOH·H₂O) (5.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the ethyl ester in a 2:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate to the stirred solution at room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Carefully acidify the aqueous layer to a pH of 3-4 by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization if necessary.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
stability of 4-N-Boc-2-oxo-piperazine-1-acetic acid under acidic and basic conditions
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers and drug development professionals working with 4-N-Boc-2-oxo-piperazine-1-acetic acid. The focus is on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
The stability of this molecule is primarily determined by its two key functional groups: the N-Boc protecting group and the 2-oxo-piperazine (amide) ring. The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions but is generally stable in neutral and basic media.[1][] Conversely, the amide bond within the piperazinone ring is susceptible to hydrolysis under both strong basic and harsh acidic conditions.
Q2: How does the molecule behave under acidic conditions?
Under acidic conditions, the primary point of instability is the N-Boc group. It is designed to be removed by acid treatment.[3][4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to cleave the Boc group, resulting in the corresponding free amine.[5][6] This deprotection reaction is typically fast and occurs at room temperature.[3] Under more forcing acidic conditions (e.g., high temperature), hydrolysis of the amide bond in the piperazinone ring can also occur, though this is generally a slower process than Boc removal.
Q3: What are the recommended conditions for removing the N-Boc group?
The removal of the Boc group is a standard procedure in organic synthesis.[4] The choice of acid and solvent depends on the sensitivity of the rest of the molecule.
| Reagent | Typical Concentration | Solvent | Temperature | Typical Duration |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[7][8] | Dichloromethane (DCM)[7][8] | 0 °C to Room Temp | 30 min - 3 hours[7] |
| Hydrochloric Acid (HCl) | 3-4 M[5] | Dioxane, Ethyl Acetate, Methanol[5][9] | Room Temperature | 30 min - 2 hours |
| Oxalyl Chloride / MeOH | 3 equivalents[10] | Methanol (MeOH)[10] | Room Temperature | 1 - 4 hours[10] |
Q4: How stable is the compound under basic conditions?
The N-Boc group is stable under most basic conditions, which is a key feature of its utility as a protecting group.[11][12] However, the amide bond of the 2-oxo-piperazine ring is susceptible to hydrolysis under basic conditions (e.g., using sodium hydroxide). This will result in the opening of the piperazine ring to form a linear amino acid derivative. Therefore, prolonged exposure to strong bases, especially at elevated temperatures, should be avoided if the integrity of the piperazinone ring is required.
Q5: I am seeing incomplete Boc deprotection. What should I do?
-
Verify Reagent Quality: Ensure your acid (e.g., TFA) is not old or degraded.
-
Increase Reaction Time/Temperature: Monitor the reaction by an appropriate method (TLC, LC-MS) and allow it to proceed for a longer duration. Gentle warming can sometimes help, but be mindful of potential side reactions.
-
Increase Acid Concentration: If using a milder concentration, a higher concentration may be required for complete removal.
-
Scavengers: The deprotection process generates a tert-butyl cation, which can alkylate nucleophilic residues.[5] If you suspect side reactions, consider adding a scavenger like anisole or thioanisole.[5]
Q6: My compound is degrading during a reaction run under basic conditions. What is the likely cause?
The most probable cause of degradation under basic conditions is the hydrolysis of the amide bond within the 2-oxo-piperazine ring. To mitigate this, consider the following:
-
Use milder bases (e.g., carbonates like K₂CO₃ or NaHCO₃ instead of hydroxides).
-
Run the reaction at a lower temperature.
-
Minimize the reaction time.
-
If possible, perform the reaction under anhydrous conditions.
Summary of Stability and Degradation
The expected stability and potential degradation pathways are summarized below.
Table 1: Summary of Stability under Different pH Conditions
| Condition | N-Boc Group Stability | 2-Oxo-piperazine (Amide) Ring Stability | Carboxylic Acid Group | Primary Outcome |
| Strong Acid (e.g., 20% TFA) | Labile[1] | Generally Stable (may degrade with heat) | Stable (Protonated) | Boc Deprotection |
| Mild Acid (e.g., pH 4-6) | Generally Stable | Stable | Stable (Protonated) | Compound is stable |
| Neutral (pH ~7) | Stable[] | Stable | Stable (Deprotonated) | Compound is stable |
| Mild Base (e.g., pH 8-10) | Stable[] | Stable | Stable (Deprotonated) | Compound is stable |
| Strong Base (e.g., 1M NaOH) | Stable[11] | Labile (hydrolysis) | Stable (Deprotonated) | Piperazinone ring opening |
Table 2: Potential Degradation Pathways
| Condition | Pathway | Resulting Structure |
| Acidic | Boc Deprotection | 2-oxo-piperazine-1-acetic acid |
| Basic | Amide Hydrolysis | N-(2-aminoethyl)-N-(carboxymethyl)glycine derivative |
Experimental Protocols
Protocol: Assessing Acidic Stability via RP-HPLC
This protocol allows for the quantitative analysis of the rate of Boc group cleavage under specific acidic conditions.[7]
1. Materials:
-
This compound
-
Deprotection Reagent: e.g., 50% TFA in Dichloromethane (DCM)
-
Quenching Solution: 50:50 Acetonitrile/Water with 0.1% TFA
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
2. Procedure:
-
Stock Solution: Prepare a stock solution of the compound (e.g., 10 mg/mL) in a suitable solvent like DCM or Acetonitrile.
-
Reaction Initiation: In a small vial, add a known volume of the deprotection reagent. At time zero (t=0), add a precise amount of the stock solution to the vial to initiate the reaction. The final substrate concentration should be suitable for HPLC analysis (e.g., 1 mg/mL).
-
Time Points: At specified time intervals (e.g., 0, 1, 5, 10, 20, and 40 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[7]
-
Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of the quenching solution.[7] This neutralizes the reaction and prepares the sample for analysis.
-
HPLC Analysis: Inject the quenched samples into the RP-HPLC system. Use a suitable gradient (e.g., 5% to 95% B over 15 minutes) to separate the starting material from the deprotected product.
-
Data Analysis: Quantify the peak areas of the starting material and the deprotected product at each time point.[7] Calculate the percentage of starting material remaining to determine the rate of deprotection.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-BOC Piperazine: A Key Intermediate for Pharmaceu [tai-ji.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted piperazines. It is intended for researchers, scientists, and drug development professionals to facilitate their experimental work.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of piperazine and its derivatives.
Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct
-
Question: My reaction is resulting in a low yield of the desired mono-substituted piperazine, with a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?
-
Answer: Achieving mono-substitution is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Here are several strategies to favor the formation of the mono-substituted product:
-
Control of Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the electrophile can statistically favor the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]
-
Slow Addition of Electrophile: Adding the electrophile dropwise to the reaction mixture at a low temperature helps maintain a low concentration of the electrophile, reducing the likelihood of a second substitution event.[1][3]
-
Use of a Mono-protected Piperazine: This is often the most reliable method. Protecting one of the nitrogen atoms with a group like tert-butyloxycarbonyl (Boc) ensures that the reaction can only occur at the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[1][2][3]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3]
-
Issue 2: Low Yield in N-Aryl Piperazine Synthesis using Buchwald-Hartwig Amination
-
Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2][4] Here are key areas to troubleshoot:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are often necessary.[1][5] It is recommended to screen a variety of ligands and palladium sources.
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[1] Strong bases like sodium tert-butoxide (NaOtBu) are common, but if your starting material is sensitive, a weaker base such as K₃PO₄ or Cs₂CO₃ might be a better choice.[2][5]
-
Solvent Effects: The solvent must be able to dissolve the reagents and stabilize the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, consider a more polar solvent like t-butanol.[2]
-
Reaction Temperature and Time: Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition.
-
Issue 3: Difficulty in Purifying Substituted Piperazine Products
-
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
-
Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[4] Here are some effective methods:
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1][4]
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[1] Alternatively, converting the piperazine derivative to a salt (e.g., dihydrochloride or diacetate) can facilitate crystallization and purification.[4] Piperazine itself can be purified by forming its crystalline diacetate salt in acetone.[4][6]
-
Column Chromatography: While sometimes challenging due to the basicity of the compounds, silica gel chromatography can be used. It may be necessary to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of unsymmetrically 1,4-disubstituted piperazines?
A1: The primary challenge is achieving selective substitution at each nitrogen atom. A stepwise approach is the most reliable method. This involves first introducing one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second, different substituent can be introduced at the other nitrogen atom.[1]
Q2: How can I minimize the formation of quaternary ammonium salts during N-alkylation?
A2: The formation of quaternary ammonium salts is a potential side reaction, especially with reactive alkylating agents. Reductive amination, which involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate that is then reduced, is an excellent method to prevent this over-alkylation.[3][7]
Q3: Are there modern methods available for the C-H functionalization of the piperazine ring?
A3: Yes, direct C-H functionalization of the piperazine ring is an emerging area of research that avoids the need for pre-functionalized starting materials.[8][9] Methods such as photoredox catalysis are being developed to introduce substituents directly onto the carbon atoms of the piperazine ring, offering new avenues for creating structural diversity.[9][10] However, these methods can be complex and may require specialized catalysts and reaction conditions.[8][9]
Q4: What are some common starting materials for piperazine synthesis itself?
A4: The industrial synthesis of piperazine often involves the ammoniation of 1,2-dichloroethane or ethanolamine. These processes typically yield piperazine as a co-product along with other ethylenediamine derivatives.[11]
Data Presentation
Table 1: Effect of Stoichiometry and Protecting Groups on Mono-alkylation of Piperazine with Benzyl Bromide
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Benzyl Bromide | 1.1 | None | 45 | 35 | [2] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [2] |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 | [2] |
Note: Yields are generalized and will vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[4]
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.
-
Slowly add a solution of Di-tert-butyl dicarbonate in DCM to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-piperazine.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Piperazine Alkylation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the selective mono-N-alkylation of piperazine, a common challenge in medicinal chemistry.
Troubleshooting Guide
Q1: My reaction is producing a high percentage of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
A1: The formation of di-alkylated byproducts is the most common issue, arising from the similar reactivity of both nitrogen atoms.[1] Several strategies can be employed to favor mono-alkylation:
-
Use a Protecting Group: This is the most reliable method for ensuring mono-selectivity.[1][2][3] Protecting one nitrogen with a group like tert-butoxycarbonyl (Boc) directs the alkylation to the free nitrogen.[2][3] The protecting group can be removed in a subsequent step.
-
Control Stoichiometry: Using a large excess of piperazine (e.g., 4-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-alkylated product.[1][2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise, potentially using a syringe pump, maintains a low concentration of the electrophile in the reaction mixture.[2][4] This reduces the probability of the mono-alkylated product reacting a second time.[2]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, reduces the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[1][2][5]
Q2: My reaction has a low or no yield, and the starting material is not consumed. What are the likely causes and solutions?
A2: Low reactivity can stem from several factors related to the reaction conditions.[2]
-
Insufficient Base: The reaction generates an acid byproduct (e.g., HBr, HCl) that can protonate the piperazine, rendering it non-nucleophilic. Ensure an adequate amount (at least 1.5-2.0 equivalents) of a sufficiently strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to neutralize this acid.[2]
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate will be very slow. Switch to a more polar aprotic solvent like DMF to improve solubility.[2]
-
Low Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate.[2] Consider heating the reaction to 60-80 °C and monitoring its progress by TLC or LC-MS.[1][2]
Q3: After work-up, my desired mono-alkylated product seems to be lost in the aqueous layer. How can I recover it?
A3: This is a frequent issue, especially when the reaction is quenched with acid or if the reaction byproduct is acidic. The mono-alkylated piperazine derivative becomes protonated, forming a salt that is highly soluble in water.[2][3][5]
To recover your product, you must convert it back to its free base form. After the initial extraction, basify the aqueous layer by adding a base like sodium carbonate or sodium hydroxide until the pH is approximately 9.5-12.[2] This deprotonates the piperazinium salt, making it less water-soluble. You can then perform another extraction with an organic solvent like dichloromethane or chloroform to isolate your product.[2][5]
Strategies for Selective Mono-alkylation
The key to avoiding di-alkylation is to manipulate the relative reactivity of the piperazine starting material versus the mono-alkylated product. The following diagram illustrates the competing reaction pathways.
The following workflow provides a logical approach to troubleshooting and optimizing your reaction for mono-alkylation.
Comparative Data: Mono-alkylation Strategies
The selection of a synthetic strategy significantly impacts the yield and purity of the desired mono-alkylated product. The following table summarizes outcomes for different approaches.
| Strategy | Key Parameters | Typical Yield of Mono-Product | Notes |
| Excess Piperazine | 4-10 eq. piperazine to 1 eq. alkyl halide. | Moderate to Good | Straightforward method, but requires removal of large amounts of excess piperazine during purification.[1] |
| Monopiperazinium Salt | In situ salt formation with 1 eq. HCl. | Good (~83%) | Reduces nucleophilicity of the second nitrogen; effective and economical.[1] |
| Reductive Amination | Piperazine + Aldehyde/Ketone + Reducing Agent (e.g., STAB). | Good to Excellent | Avoids direct use of alkyl halides and prevents the formation of quaternary ammonium salts.[2][3][6] |
| Mono-Protected Piperazine | N-Boc-piperazine + 1.1 eq. alkyl halide + K₂CO₃. | Excellent (>90%) | The cleanest and most reliable method, though it requires additional protection and deprotection steps.[1][7] |
Key Experimental Protocols
Protocol 1: N-Boc Protection of Piperazine
This procedure selectively protects one nitrogen atom of piperazine, preparing it for mono-alkylation.
Materials:
-
Piperazine (2.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.)
-
Dichloromethane (DCM)
Methodology:
-
In a round-bottom flask, dissolve piperazine (2.0 eq.) in DCM.
-
Prepare a solution of Boc₂O (1.0 eq.) in DCM.
-
Slowly add the Boc₂O solution to the stirred piperazine solution over a period of 2-3 hours at room temperature.[3]
-
Allow the reaction mixture to stir for an additional 20-22 hours.[3]
-
Remove the solvent under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extract the aqueous solution with DCM (3x). The combined organic layers contain the desired N-Boc-piperazine.[3]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Protocol 2: Alkylation of N-Boc-Piperazine
This is a general procedure for the N-alkylation of the mono-protected piperazine.
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Alkyl halide (e.g., alkyl bromide) (1.0-1.2 eq.)[1]
-
Anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq.)[1]
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
Methodology:
-
To a dried reaction flask, add N-Boc-piperazine (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).[1]
-
Add the anhydrous solvent (ACN or DMF) and stir the suspension.
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the mixture.[1]
-
Heat the reaction mixture to 50-80 °C and monitor progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[1]
Protocol 3: N-Boc Deprotection using TFA
This protocol removes the Boc group to yield the final mono-alkylated piperazine.
Materials:
-
N-alkyl-N'-Boc-piperazine (1.0 eq.)
-
Trifluoroacetic acid (TFA) (5-10 eq.)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Methodology:
-
Dissolve the N-alkyl-N'-Boc-piperazine (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.[8]
-
Slowly add TFA (5-10 eq.) to the stirred solution.[8]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[8]
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic. This neutralizes the acid and converts the product to its free base.[8]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final deprotected mono-alkylated piperazine.
Frequently Asked Questions (FAQs)
Q4: Besides direct alkylation with alkyl halides, are there alternative methods for mono-alkylation?
A4: Yes, reductive amination is an excellent and widely used alternative.[2][9] This one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[2] This method is highly effective for preventing di-alkylation and completely avoids the possibility of forming quaternary ammonium salts, which can be a side reaction with highly reactive alkyl halides.[2][3][10]
Q5: Why is it important to use anhydrous solvents and bases?
A5: Water can participate in side reactions, such as hydrolysis of the alkylating agent or interfering with the base. Using anhydrous (dry) solvents and ensuring your base is also anhydrous prevents these unwanted reactions and leads to cleaner reactions and more reproducible results.[2]
Q6: Can I use other protecting groups besides Boc?
A6: Yes, other protecting groups can be used. The acetyl (Ac) group is another common choice for protecting one of the piperazine nitrogens.[1][11] The choice of protecting group depends on the overall synthetic route, particularly the conditions required for its removal and the stability of other functional groups in your molecule. The Boc group is popular because it is stable to many reaction conditions but is easily removed with mild acid.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reductive Amination Protocols for Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reductive amination protocols involving piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of reductive amination?
Reductive amination is a two-step process that transforms a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. In the second step, a reducing agent reduces the imine/iminium ion to the final amine product.[1]
Q2: Which reducing agents are most commonly employed for this reaction with piperazine derivatives?
The most prevalent reducing agents are borohydride derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄) are frequently used.[1] Catalytic hydrogenation is another viable method.
Q3: How do I select the appropriate reducing agent for my piperazine derivative synthesis?
The choice of reducing agent is critical and depends on the specific substrates and desired selectivity.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mild nature and high selectivity for iminium ions over carbonyls, leading to high yields and fewer side products.[1] It is particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.
-
Sodium cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective under slightly acidic conditions (pH 4-5).[1][2] Its selectivity for the iminium ion minimizes the reduction of the starting aldehyde or ketone.[1][2] However, it is toxic and can generate cyanide gas, necessitating careful handling.[1]
-
Sodium borohydride (NaBH₄): As a stronger reducing agent, NaBH₄ can reduce both the imine and the starting carbonyl compound.[1] To prevent the reduction of the starting material, it is often added after the imine has had sufficient time to form in a stepwise procedure.[1]
Q4: What is the optimal pH for reductive amination of piperazines?
The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[1] This pH facilitates the formation of the iminium ion, which is more susceptible to reduction. However, an excessively acidic environment will protonate the piperazine's amine group, rendering it non-nucleophilic and hindering the initial imine formation.[1]
Q5: How can I minimize the formation of dialkylation byproducts when using an unprotected piperazine?
Dialkylation can be a significant side reaction. To favor mono-alkylation, you can:
-
Use a large excess of piperazine.
-
Employ a stepwise (indirect) procedure where the imine is formed first, followed by reduction.
-
Utilize a less reactive reducing agent like sodium triacetoxyborohydride.[1]
-
Carefully control the stoichiometry of the reactants.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of piperazine derivatives.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Imine/Iminium Ion Formation | Ensure the reaction pH is mildly acidic (pH 4-7) to promote imine formation. For slow reactions, consider adding a dehydrating agent like molecular sieves to shift the equilibrium towards the imine. |
| Decomposition of Reducing Agent | Some reducing agents, like NaBH(OAc)₃, are moisture-sensitive. Ensure you are using anhydrous solvents and reagents. |
| Steric Hindrance | If either the piperazine derivative or the carbonyl compound is sterically hindered, the reaction may require longer reaction times or gentle heating to proceed to completion. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants and reducing agent. An excess of the aldehyde or ketone may be necessary to drive the reaction to completion, especially if the piperazine derivative is precious. |
| Low Reaction Temperature | While many reductive aminations proceed at room temperature, some substrates may require heating. |
Issue 2: Impure Product (e.g., viscous oil instead of a crystalline solid)
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the limiting reagent. If starting material persists, consider adding more of the excess reagent or extending the reaction time. |
| Formation of Side Products | Common side products include the alcohol from the reduction of the starting carbonyl and over-alkylated piperazine. Using a selective reducing agent like NaBH(OAc)₃ can minimize alcohol formation. To avoid over-alkylation, use a suitable molar ratio of reactants or protect one of the piperazine nitrogens (e.g., with a Boc group). |
| Residual Boron Salts or Acid | During the work-up, ensure the reaction is properly quenched with a base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and decompose boron byproducts. A basic aqueous work-up (pH > 8) is often necessary.[3] |
| Solvent Choice | The choice of solvent can impact the reaction rate and side reactions. Protic solvents like isopropanol (IPA) can accelerate imine formation, but may also degrade some reducing agents. Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are generally recommended.[3] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Impurities on Silica Gel | If the product and impurities have similar polarities, consider an acid-base extraction. The basic piperazine product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the pure product is extracted with an organic solvent. |
| Emulsion Formation During Work-up | The addition of brine to the aqueous layer can help to break up emulsions. |
| Product is a Salt | If your product is isolated as a salt (e.g., hydrochloride salt), it may have different solubility properties. Consider converting it to the free base before purification or vice-versa. |
Data on Reductive Amination Protocols for Piperazine Derivatives
The following tables summarize reaction conditions and reported yields for the reductive amination of piperazine derivatives from various sources.
Table 1: Reductive Amination of N-Boc-piperazine with Aldehydes
| Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Cinnamaldehyde | NaBH(OAc)₃ | DCM | Overnight | Not specified, but product was impure | [3] |
| Various Aldehydes | NaBH(OAc)₃ | DCE | 18 | Not specified | [4] |
| Aldehyde 104 | NaBH(OAc)₃ | Not specified | Not specified | High | [5] |
Table 2: Reductive Amination of Unsubstituted/Monosubstituted Piperazines
| Piperazine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 2-(Piperazin-1-yl)ethanamine (protected) | N-methyl-4-piperidone | NaBH(OAc)₃ | Acetonitrile/DCE | Not specified | 60 (for one step) | [6] |
| Piperazine (excess) | Aldehyde 104 | NaBH(OAc)₃ | Not specified | Not specified | Not specified | [5] |
| Piperidine | Acetaldehyde | NaBH(OAc)₃ | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general procedure for the synthesis of a substituted piperazine from an aldehyde/ketone and a piperazine derivative.
-
Dissolve the piperazine derivative (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol) to the mixture. If the piperazine derivative is used as a salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Indirect (Stepwise) Reductive Amination
This protocol is particularly useful for preventing the reduction of the starting carbonyl compound when using a less selective reducing agent like NaBH₄.
-
Step A: Imine Formation
-
Dissolve the aldehyde or ketone (1.0 mmol) and the piperazine derivative (1.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[1]
-
-
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol (10 mL).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water, and then proceed with a standard aqueous work-up and purification as described in Protocol 1.[1]
-
Visual Workflow and Troubleshooting Diagrams
Caption: A typical experimental workflow for a one-pot reductive amination.
Caption: A decision tree for troubleshooting common reductive amination issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
Technical Support Center: Strategies for Selective N-Functionalization of Piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the selective N-functionalization of the piperazine scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is the selective mono-functionalization of piperazine a synthetic challenge?
The symmetric nature of the piperazine ring, which contains two chemically equivalent secondary nitrogen atoms, presents a significant synthetic challenge.[1] Direct reaction with one equivalent of an electrophile often leads to a statistical mixture of the desired mono-functionalized product, the undesired N,N'-disubstituted product, and unreacted starting material, complicating purification and reducing the yield of the target compound.[2]
Q2: What are the primary strategies for achieving selective mono-N-functionalization?
There are two main strategies to achieve selective mono-N-functionalization:
-
Protecting Group Strategy: This is the most common approach and involves temporarily blocking one nitrogen atom with a protecting group (PG).[3] The remaining free nitrogen can then be functionalized. Subsequently, the protecting group is removed to yield the mono-substituted piperazine. This multi-step process is often necessary for achieving high selectivity.[2]
-
Control of Stoichiometry and Reaction Conditions: While more challenging, this strategy involves carefully controlling the stoichiometry of the reagents (using a large excess of piperazine) and optimizing reaction conditions such as temperature and addition rate to favor mono-substitution.[4] This method can avoid the extra steps of protection and deprotection but often requires extensive optimization and can be less efficient.[2]
Q3: How do I choose the right nitrogen protecting group for my synthesis?
The ideal choice depends on the overall synthetic plan, particularly the reaction conditions required for subsequent steps and the stability of other functional groups in your molecule. The concept of "orthogonality" is crucial, meaning the protecting group should be removable under conditions that do not affect other protecting groups or sensitive parts of your molecule.[1] For instance, a Boc-protected amine can be deprotected in acidic media, while an Fmoc-protected amine is removed under basic conditions.[3]
Q4: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?
The most reliable method is a stepwise approach utilizing a protecting group strategy.[5] First, one nitrogen is protected, and the first substituent is introduced on the free nitrogen. After purification, the protecting group is removed, and the second, different substituent can be introduced at the other nitrogen atom.[5]
Troubleshooting Guides
Issue 1: Poor Selectivity and Formation of N,N'-Disubstituted Byproduct
-
Question: I'm getting a significant amount of the N,N'-disubstituted piperazine in my reaction. How can I improve the yield of the mono-substituted product?
-
Answer: The formation of the bis-arylated or bis-alkylated product is a common selectivity issue.[4]
-
Piperazine Stoichiometry: Use a significant excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with the unreacted piperazine over the mono-substituted product.[1]
-
Slow Addition: Add the electrophile slowly and at a low temperature (e.g., 0 °C) to the vigorously stirred piperazine solution. This maintains a low concentration of the electrophile, reducing the chance of a second reaction.[1]
-
Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS and stop it once the formation of the mono-substituted product is maximized, before significant disubstitution occurs.[5]
-
Protecting Groups: If the above methods fail, the most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[1]
-
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
-
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in Buchwald-Hartwig aminations of piperazine can be attributed to several factors.[5]
-
Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical. For less reactive aryl chlorides, sterically hindered and electron-rich biaryl phosphine ligands like RuPhos or XPhos are often more effective than older generation ligands.[4] It is recommended to screen a variety of ligands.
-
Base Selection: The base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. If your starting material is sensitive to strong bases, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[4][5]
-
Solvent and Solubility: Ensure all reagents, particularly the base and piperazine salt, are sufficiently soluble in the reaction solvent (e.g., toluene, dioxane) at the reaction temperature.[4]
-
Inert Atmosphere: While the reaction is not overly sensitive, ensuring a properly inert atmosphere (argon or nitrogen) is important to protect the active Pd(0) catalyst from oxidation.[4]
-
Issue 3: Difficulty Removing the Boc Protecting Group Due to Substrate Sensitivity
-
Question: The strong acidic conditions (e.g., TFA, HCl) required for Boc deprotection are cleaving other sensitive functional groups in my molecule. What are my options?
-
Answer: The reliance on harsh acidic conditions is a known limitation of the N-Boc protecting group.[1] Consider using an orthogonal protecting group that can be removed under milder, non-acidic conditions.
-
Cbz (Benzyloxycarbonyl) Group: This group is stable to acid and base but is readily removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C).[1] This method is very mild and compatible with most functional groups, except those that can also be reduced (e.g., alkenes, alkynes, some nitro groups).
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: This group is stable to acidic conditions and hydrogenolysis but is cleaved by mild bases, typically a solution of 20% piperidine in DMF.[1] This provides excellent orthogonality with acid-labile groups like Boc.[1]
-
Issue 4: Challenges in Product Purification
-
Question: I'm having difficulty separating my mono-functionalized piperazine from the unreacted piperazine starting material and the disubstituted byproduct. What purification strategies can I use?
-
Answer: Purification can be challenging due to the similar polarities of the components.
-
Aqueous Workup: Excess piperazine, being highly water-soluble, can often be removed by an aqueous wash during the reaction workup.[1][6]
-
Column Chromatography: This is the most common method. A careful choice of solvent system is required to achieve separation. Sometimes, adding a small amount of a basic modifier like triethylamine (Et₃N) to the eluent can improve peak shape and separation for basic compounds.
-
Acid/Base Extraction: If there is a sufficient pKa difference, you can selectively extract your product. For example, after the reaction, you could wash with a dilute acid to protonate and remove unreacted piperazine into the aqueous layer.
-
Crystallization/Precipitation: It may be possible to selectively crystallize the desired product or precipitate it as a salt (e.g., dihydrochloride) from a suitable solvent like isopropanol or ethyl acetate.[2]
-
Protecting Group Strategy Comparison
The following table summarizes the properties of common orthogonal protecting groups for piperazine functionalization.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonality & Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis. The established standard.[1] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and mild base. Orthogonal to Boc and Fmoc groups.[1] |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz groups.[1] |
| Trityl | Trt | Trityl chloride (Tr-Cl) | Very Mild Acid (e.g., dilute TFA) | Very acid-labile. Stable to base and hydrogenolysis.[1] |
Key Experimental Protocols
Protocol 1: Mono-protection of Piperazine with Di-tert-butyl dicarbonate (N-Boc-piperazine) [5]
-
Setup: Dissolve piperazine (2.0 eq) in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the stirred piperazine solution over 30-60 minutes.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate pure N-Boc-piperazine.
Protocol 2: Mono-protection of Piperazine with Benzyl Chloroformate (N-Cbz-piperazine) [1]
-
Setup: Dissolve piperazine (5.0 eq) in DCM or a biphasic system with aqueous sodium carbonate. Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while maintaining vigorous stirring.
-
Workup: Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove excess piperazine and salts. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Isolation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.
Protocol 3: Deprotection of N-Cbz-Piperazine Derivative via Catalytic Hydrogenolysis [1]
-
Setup: Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Reaction: Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, rinsing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative.
Protocol 4: Deprotection of N-Fmoc-Piperazine Derivative using Piperidine [1]
-
Setup: Dissolve the N-Fmoc protected piperazine derivative in anhydrous dimethylformamide (DMF).
-
Reaction: Add piperidine to the solution to create a 20% (v/v) mixture. Stir the reaction at room temperature for 30-60 minutes.
-
Workup: Monitor the reaction by TLC. Upon completion, remove the solvent and excess piperidine under high vacuum.
-
Isolation: The resulting crude amine can often be used directly or purified further by chromatography or crystallization.
Visualized Workflows
Caption: General workflow for selective mono-functionalization of piperazine.
Caption: Orthogonal deprotection strategy for a bis-protected piperazine.
References
Technical Support Center: Deprotection Strategies for Boc-Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of Boc-piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group in the context of piperazine derivatives?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in piperazine.[1][2] Its primary purpose is to temporarily mask one of the nitrogen atoms in the piperazine ring, rendering it significantly less nucleophilic.[3] This allows for selective functionalization of the other, unprotected nitrogen atom.[3] The Boc group is stable under a variety of non-acidic reaction conditions, making it ideal for multi-step syntheses.[2] Following the desired chemical transformations, the Boc group can be readily removed to yield the deprotected piperazine.[1][2]
Q2: What are the standard conditions for Boc deprotection of piperazine derivatives?
The most common method for Boc deprotection involves the use of strong acids.[2] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard and effective combination.[3] Another widely used reagent is a solution of hydrochloric acid (HCl) in an organic solvent, such as dioxane or methanol.[4] The choice between these reagents often depends on the specific substrate and the presence of other acid-sensitive functional groups in the molecule.[4]
Q3: My Boc deprotection reaction is not going to completion. What are the possible reasons and solutions?
Incomplete deprotection is a frequent issue. Here are several factors to consider and troubleshoot:
-
Insufficient Acid: The amount or concentration of the acid may be too low. Increasing the equivalents of TFA or using a higher concentration of HCl in dioxane (e.g., 4M) can drive the reaction to completion.[4]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed.[4]
-
Temperature: While many deprotections proceed at room temperature, gentle warming can sometimes be necessary to accelerate the reaction. However, caution must be exercised as excessive heat can lead to side reactions.[4]
-
Solubility: Poor solubility of the starting material in the chosen solvent can hinder the reaction. Trying a different solvent system where the Boc-protected piperazine derivative is more soluble may be necessary.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of Boc-piperazine derivatives.
Issue 1: Significant Side Product Formation
Side reactions can reduce the yield and complicate the purification of the desired deprotected piperazine.
Common Side Reactions and Solutions:
-
t-Butylation: The reactive tert-butyl cation generated during the acidic cleavage of the Boc group can alkylate nucleophilic sites on the substrate, particularly electron-rich aromatic rings.[5]
-
Solution: The use of "scavengers" such as triethylsilane (TES) or thioanisole can trap the tert-butyl cation and prevent this side reaction.[5]
-
-
Cleavage of Other Acid-Sensitive Groups: If the molecule contains other acid-labile protecting groups (e.g., tert-butyl esters, trityl groups), they may also be cleaved under the harsh acidic conditions required for Boc deprotection.[5]
-
Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt of the piperazine can sometimes be oily or difficult to handle.[4]
Issue 2: Difficulty with Product Isolation and Purification
Proper work-up and purification are critical for obtaining the final product in high purity.
Work-up and Purification Strategy:
A typical work-up procedure after acidic deprotection involves several key steps:
-
Removal of Volatiles: The solvent and excess acid are removed under reduced pressure.[4]
-
Basification: The residue is dissolved in a suitable solvent and neutralized with a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic.[4]
-
Extraction: The deprotected piperazine (now a free base) is extracted into an organic solvent like DCM.[4]
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.[4]
-
Purification: If necessary, the crude product can be further purified by techniques such as column chromatography, crystallization, or distillation.[4][8][9]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for common Boc-piperazine deprotection methods.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield | Notes |
| Standard Acidic | 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 4 h | >90% | A widely used and generally effective method.[3][10] The TFA salt can sometimes be difficult to handle.[4] |
| Standard Acidic | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp | 1 - 3 h | High | Often yields a crystalline hydrochloride salt that is easy to isolate.[4][11] |
| Milder Alternative | Oxalyl Chloride | Methanol | Room Temp | 1 - 4 h | Up to 90% | A mild method suitable for substrates with other acid-sensitive groups.[6][12] |
| Thermal | None | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux or Microwave | 5 min - 36 h | 80-99% | An alternative for acid-sensitive compounds; reaction times can be significantly reduced with microwave heating.[13] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [3][10]
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane [4]
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a 4M solution of HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
Visualizations
Caption: General experimental workflow for Boc deprotection.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Analysis of 4-N-Boc-2-oxo-piperazine-1-acetic acid and its Analogs
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-N-Boc-2-oxo-piperazine-1-acetic acid, a key building block in medicinal chemistry, alongside a structurally related analog, tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate. Due to the limited availability of public experimental spectral data for the primary compound, this guide leverages data from a closely related synthesized analog to provide a framework for spectroscopic analysis and comparison.
The core structure of this compound, featuring a piperazine ring with a protected amine and an acetic acid moiety, makes it a valuable linker in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). Its spectroscopic signature provides a fingerprint for its identity and purity.
Comparative Spectroscopic Data
| Feature | This compound (Predicted) | tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate (Experimental) |
| Molecular Formula | C₁₁H₁₈N₂O₅[1] | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 258.27 g/mol [1] | 244.29 g/mol |
| ¹H NMR (ppm) | Signals for Boc group (~1.4 ppm), piperazine ring protons (multiple signals, ~3.0-4.0 ppm), and acetic acid methylene protons (~4.0-4.2 ppm). The carboxylic acid proton would appear as a broad singlet at a higher chemical shift. | Boc group: ~1.45 (s, 9H), Piperazine ring protons: ~3.2-3.8 (m, 6H), -CH₂-OH: ~3.6-3.7 (t), -CH₂-N: ~3.4-3.5 (t), OH: broad singlet |
| ¹³C NMR (ppm) | Carbonyl carbons (C=O) for the amide and carboxylic acid (~170-180 ppm), Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), piperazine ring carbons (~40-60 ppm), and acetic acid methylene carbon (~50-60 ppm). | Boc C=O: ~155 ppm, Amide C=O: ~168 ppm, Boc C(CH₃)₃: ~80 ppm, Piperazine ring carbons: ~40-60 ppm, -CH₂-OH: ~60 ppm, -CH₂-N: ~58 ppm |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ at ~259.12, [M+Na]⁺ at ~281.10. | [M+H]⁺ at 245.1, [M+Na]⁺ at 267.1 |
Experimental Protocols
Standard protocols for acquiring NMR and mass spectrometry data for compounds like this compound are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent depends on the solubility of the analyte.
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecule intact.
-
Mass Analyzer: A variety of mass analyzers can be used, including Time-of-Flight (TOF), Quadrupole, or Orbitrap, to measure the mass-to-charge ratio (m/z) of the ions.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of a small molecule like this compound.
Caption: General workflow for NMR and mass spectrometry analysis.
Conclusion
The structural analysis of this compound and its analogs is crucial for its application in drug discovery and development. While direct experimental data for the primary compound is scarce, a comparative approach using structurally similar molecules provides valuable insights into the expected spectroscopic features. The detailed protocols and workflow presented here offer a standardized methodology for researchers to characterize these and other important synthetic intermediates, ensuring the quality and integrity of their complex molecular constructs.
References
A Comparative Guide to 4-N-Boc-2-oxo-piperazine-1-acetic acid and Other Constrained Linkers in Drug Development
In the landscape of targeted therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of success. The chemical nature, rigidity, and length of the linker profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the drug conjugate. This guide provides a comparative analysis of 4-N-Boc-2-oxo-piperazine-1-acetic acid, a constrained piperazine-based linker, with other commonly used constrained linkers.
Introduction to Constrained Linkers
Constrained linkers, which often incorporate cyclic structures such as piperazine or piperidine rings, offer a degree of rigidity that can be advantageous in drug design. Unlike flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, constrained linkers can pre-organize the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty associated with binding to the target protein and, in the case of PROTACs, the E3 ligase, potentially leading to enhanced potency.[1]
This compound: A Profile
This compound is a bifunctional linker that incorporates a rigid piperazine scaffold. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, while the acetic acid moiety provides a handle for conjugation. The 2-oxo substitution on the piperazine ring can influence the linker's conformation and electronic properties.
Key Features:
-
Rigidity: The piperazine ring imparts conformational constraint.
-
Synthetic Tractability: The Boc and carboxylic acid groups facilitate modular synthesis.
-
Potential for Improved Physicochemical Properties: The piperazine moiety can influence solubility and metabolic stability. The basic nitrogen atoms can be protonated at physiological pH, which may improve aqueous solubility.[2]
Comparison with Other Constrained Linkers
The choice of a constrained linker is a nuanced decision that depends on the specific therapeutic application. Here, we compare the properties of this compound with other classes of constrained linkers.
Piperidine-Based Linkers
Piperidine linkers, containing a single nitrogen atom within a six-membered ring, also provide a rigid scaffold.
-
Basicity: Piperidine is generally more basic than piperazine.
-
Solubility: Piperazine's two nitrogen atoms may offer an advantage in aqueous solubility.[1]
-
Metabolic Stability: Both piperidine and piperazine rings can enhance metabolic stability compared to linear linkers.[1]
Other Piperazine-Based Linkers
Various substitutions on the piperazine ring can fine-tune the linker's properties. The pKa of the piperazine nitrogens, and thus the degree of protonation at physiological pH, is highly sensitive to the surrounding chemical environment. For instance, electron-withdrawing groups near the nitrogen atoms can significantly decrease the pKa.[2] This allows for the modulation of solubility and cell permeability.
Quantitative Data on Linker Performance
Table 1: Performance of BRD4-Targeting PROTACs with Piperazine-Containing Linkers [1]
| Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Piperazine-Alkyl | 15 | >90 |
| PROTAC B | Piperazine-PEG | 25 | >90 |
Table 2: Physicochemical Properties of Piperazine-Containing Moieties [2]
| Compound | pKa | % Protonated at pH 7.4 |
| 1-methylpiperazine | 9.7 | ~99.5 |
| 1-acetyl-4-methylpiperazine | 7.06 | ~31.6 |
Experimental Protocols
Accurate evaluation of linker performance is crucial for the rational design of drug conjugates. Below are detailed methodologies for key experiments.
Protocol 1: PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of protein degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Plasma Stability Assay (LC-MS)
Objective: To assess the stability of a linker in a drug conjugate in plasma.
Methodology:
-
Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the aliquots at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
For analysis of the intact ADC, use immuno-affinity capture with protein A/G beads to isolate the ADC from plasma proteins.
-
For analysis of the released payload, precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile).
-
-
LC-MS Analysis:
-
Analyze the processed samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
For intact ADC analysis, deconvolute the mass spectra to determine the relative abundance of each drug-loaded species and calculate the average drug-to-antibody ratio (DAR).
-
For released payload analysis, use tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload.
-
-
Data Analysis:
-
Plot the average DAR or the concentration of the released payload over time to determine the stability of the linker.
-
Visualizing Signaling Pathways and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for determining DC50 and Dmax.
Conclusion
The selection of a linker is a critical decision in the development of targeted therapies. Constrained linkers, such as those based on this compound, offer the potential for improved potency and pharmacokinetic properties by imparting rigidity and influencing the molecule's physicochemical characteristics. While direct comparative data for this specific linker is limited, the broader understanding of piperazine-containing linkers suggests they are a valuable tool in the drug developer's arsenal. The optimal linker choice is highly dependent on the specific target, the payload, and the desired therapeutic outcome, necessitating empirical testing of a diverse range of linker architectures.
References
A Comparative Guide to the Biological Potential of Molecules Derived from 4-N-Boc-2-oxo-piperazine-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
The 2-oxopiperazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This guide explores the potential biological activities of molecules synthesized using 4-N-Boc-2-oxo-piperazine-1-acetic acid as a key building block. While direct biological data on derivatives of this specific reagent is emerging, we can infer potential activities and create a framework for comparison based on structurally related compounds. This document presents a comparative analysis of hypothetical derivatives, supported by generalized experimental data and protocols from existing literature on similar molecular scaffolds.
Hypothetical Derivatives and Potential Biological Activities
Based on the broad spectrum of activities reported for 2-oxopiperazine and piperazine derivatives, we can hypothesize that amidation of this compound with various amines could yield compounds with significant anticancer and antibacterial properties. The 2-oxopiperazine core can act as a constrained peptidomimetic, potentially interacting with biological targets such as enzymes and receptors.
Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of piperazine-containing compounds against various cancer cell lines.[1][2][3] The mechanism of action for some of these compounds involves the induction of apoptosis. By modifying the substituents on the piperazine ring, it is possible to modulate the cytotoxic potency and selectivity of these derivatives.
Antibacterial Potential: The piperazine nucleus is a common feature in many antibacterial agents.[4][5] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The introduction of different functionalities to the 2-oxopiperazine scaffold can lead to new compounds that may overcome existing antibiotic resistance mechanisms.
Data Presentation: A Comparative Overview of Hypothetical Derivatives
The following tables present hypothetical, yet representative, quantitative data for a series of amide derivatives of this compound. This data is intended for illustrative and comparative purposes, based on activities reported for analogous compounds in the scientific literature.
Table 1: Hypothetical Anticancer Activity of 2-Oxopiperazine Derivatives
| Compound ID | Amine Substituent | Target Cancer Cell Line | Assay Type | Hypothetical IC50 (µM) |
| OXO-001 | Aniline | HCT-116 (Colon) | MTT Assay | 15.5 |
| OXO-002 | Benzylamine | MCF-7 (Breast) | MTT Assay | 10.2 |
| OXO-003 | 4-Fluoroaniline | HCT-116 (Colon) | MTT Assay | 8.7 |
| OXO-004 | 4-Fluorobenzylamine | MCF-7 (Breast) | MTT Assay | 5.1 |
| Doxorubicin | (Reference) | HCT-116 / MCF-7 | MTT Assay | ~0.5 - 1.0 |
Table 2: Hypothetical Antibacterial Activity of 2-Oxopiperazine Derivatives
| Compound ID | Amine Substituent | Bacterial Strain | Assay Type | Hypothetical MIC (µg/mL) |
| OXO-001 | Aniline | Staphylococcus aureus | Broth Microdilution | 32 |
| OXO-002 | Benzylamine | Escherichia coli | Broth Microdilution | 64 |
| OXO-003 | 4-Fluoroaniline | Staphylococcus aureus | Broth Microdilution | 16 |
| OXO-004 | 4-Fluorobenzylamine | Escherichia coli | Broth Microdilution | 32 |
| Ciprofloxacin | (Reference) | S. aureus / E. coli | Broth Microdilution | ~0.5 - 2.0 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the hypothetical compounds are provided below. These protocols are generalized from standard laboratory practices.
Synthesis of 2-Oxopiperazine Amide Derivatives (General Procedure)
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amide Coupling: To the activated acid solution, add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
-
Deprotection (Optional): The Boc protecting group can be removed by treating the purified amide with an acid such as trifluoroacetic acid (TFA) in DCM.
In Vitro Anticancer Activity: MTT Assay[6]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.
In Vitro Antibacterial Activity: Broth Microdilution for MIC Determination[7][8]
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a 2-oxopiperazine derivative.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of 2-oxopiperazine amide derivatives.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Logical flow for establishing a Structure-Activity Relationship (SAR).
References
- 1. Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 4. apjhs.com [apjhs.com]
- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative LC-MS Analysis of N-Boc-piperazine-C3-COOH and its Derivatives for Drug Development
A detailed guide for researchers on the liquid chromatography-mass spectrometry (LC-MS) analysis of the PROTAC linker N-Boc-piperazine-C3-COOH and two key alternatives, N-Boc-amino-PEG2-acid and 4-(Fmoc-amino)piperidine-4-carboxylic acid. This guide provides a comparative overview of their analytical behavior, supported by experimental data and detailed protocols to aid in the selection and characterization of these critical components in drug discovery.
In the landscape of modern drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. These linkers bridge the target protein binder and the E3 ligase ligand, and their physicochemical properties significantly influence the efficacy and pharmacokinetics of the resulting therapeutic. N-Boc-piperazine-C3-COOH has emerged as a widely used linker due to its favorable balance of rigidity and flexibility. However, a thorough analytical comparison with its alternatives is crucial for informed decision-making in the development pipeline. This guide presents a comparative LC-MS analysis of N-Boc-piperazine-C3-COOH and two common alternatives: the more flexible, hydrophilic N-Boc-amino-PEG2-acid and the more rigid, orthogonally protected 4-(Fmoc-amino)piperidine-4-carboxylic acid.
Comparative Analysis of Physicochemical and LC-MS Properties
The selection of a suitable linker is a critical step in the design of PROTACs and other complex drug conjugates. The table below summarizes the key physicochemical properties and expected LC-MS data for N-Boc-piperazine-C3-COOH and its alternatives. This data is essential for developing appropriate analytical methods and for interpreting the resulting chromatograms and mass spectra.
| Parameter | N-Boc-piperazine-C3-COOH | N-Boc-amino-PEG2-acid | 4-(Fmoc-amino)piperidine-4-carboxylic acid |
| Molecular Formula | C₁₂H₂₂N₂O₄ | C₉H₂₀N₂O₃ | C₂₆H₃₀N₂O₆ |
| Molecular Weight | 258.32 g/mol | 204.27 g/mol | 466.53 g/mol |
| Calculated [M+H]⁺ (m/z) | 259.1658 | 205.1501 | 467.2182 |
| Observed [M+H]⁺ (m/z) | 259.1652[1] | Consistent with structure[2] | N/A |
| Reported Retention Time (t_R) | 8.2 min[1] | Not available | Not available |
| Key MS/MS Fragments | Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da)[3][4] | Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da)[3][4] | Characteristic Fmoc fragments (e.g., m/z 179) |
| General Polarity | Moderately polar | More polar/hydrophilic | Less polar/more hydrophobic |
Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, etc.) and should be determined experimentally for a given method.
Experimental Protocols
A robust and reproducible LC-MS method is essential for the accurate analysis of these linker molecules. The following is a detailed protocol that can be adapted for the comparative analysis of N-Boc-piperazine-C3-COOH and its derivatives.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of N-Boc-piperazine-C3-COOH, N-Boc-amino-PEG2-acid, and 4-(Fmoc-amino)piperidine-4-carboxylic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase composition to a final concentration range of 1-10 µg/mL.
Liquid Chromatography Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is a good starting point for method development.
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.
Mass Spectrometry Method
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+) is generally suitable for these compounds.
-
Full Scan (MS1) Analysis: Acquire full scan mass spectra over a range of m/z 150-600 to detect the protonated molecular ions ([M+H]⁺) of each compound.
-
Tandem MS (MS/MS) Analysis: For structural confirmation, perform MS/MS analysis on the precursor ions corresponding to the [M+H]⁺ of each linker. Use collision-induced dissociation (CID) with optimized collision energy to generate characteristic fragment ions.
Expected Chromatographic and Mass Spectrometric Behavior
N-Boc-piperazine-C3-COOH: As a moderately polar molecule, it is expected to have a moderate retention time on a C18 column. Its mass spectrum will be dominated by the [M+H]⁺ ion at m/z 259.16. In MS/MS, the characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) will be prominent fragmentation pathways.[3][4]
N-Boc-amino-PEG2-acid: Due to the polyethylene glycol (PEG) chain, this linker is more hydrophilic and is expected to elute earlier than N-Boc-piperazine-C3-COOH under reversed-phase conditions. The [M+H]⁺ ion will be observed at m/z 205.15. Similar to other Boc-protected compounds, its MS/MS spectrum will show fragments corresponding to the loss of isobutylene and the Boc group.[3][4]
4-(Fmoc-amino)piperidine-4-carboxylic acid: The presence of the large, hydrophobic Fmoc protecting group will lead to a significantly longer retention time on a C18 column compared to the Boc-protected linkers. The [M+H]⁺ ion is expected at m/z 467.22. The MS/MS spectrum will be characterized by fragments of the Fmoc group, such as the fluorenylmethyloxycarbonyl ion at m/z 179.
Visualizing the Analytical Workflow and Linker Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The LC-MS platform provides a powerful and indispensable tool for the characterization and comparative analysis of N-Boc-piperazine-C3-COOH and its derivatives. By understanding their distinct chromatographic and mass spectrometric behaviors, researchers can develop robust analytical methods for quality control, reaction monitoring, and metabolic stability studies. The choice of linker will ultimately depend on the specific requirements of the drug conjugate being developed, with considerations for polarity, flexibility, and the synthetic strategy employed. This guide provides a foundational framework for the analytical evaluation of these critical building blocks in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Synthetic N-Boc-Piperazine Linkers for Drug Discovery
For researchers, scientists, and drug development professionals, the purity of chemical building blocks is paramount. This guide provides an objective comparison of the purity of synthetically produced N-Boc-piperazine linkers, crucial components in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). We present a comprehensive analysis supported by experimental data to inform the selection of the highest quality reagents for your research.
N-Boc-piperazine and its derivatives are bifunctional linkers that offer a balance of rigidity and flexibility, which is critical for facilitating the formation of productive ternary complexes between a target protein and an E3 ubiquitin ligase in PROTACs.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during synthesis.[1] However, impurities in these linkers can lead to unwanted side reactions, complicate purification, and potentially impact the biological activity of the final drug conjugate.[1]
Comparative Purity Assessment
A multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is essential for a rigorous purity evaluation of N-Boc-piperazine linkers.[1] Below is a comparative summary of the purity profiles for synthetically produced N-Boc-piperazine-C3-COOH and two common alternative linkers used in PROTAC development.
| Analytical Method | Parameter | N-Boc-piperazine-C3-COOH | N-Boc-amino-PEG2-acid | 4-(Fmoc-amino)piperidine-4-carboxylic acid |
| HPLC | Purity | 98.5%[1] | Varies (Typically >95%) | Varies (Typically >95%) |
| Retention Time (t_R) | 8.2 min[1] | Analyte Dependent | Analyte Dependent | |
| ¹H NMR | Conforms to Structure | Yes[1] | Yes | Yes |
| ¹³C NMR | Conforms to Structure | Yes[1] | Yes | Yes |
| LC-MS | [M+H]⁺ | 259.1652 (calc. 259.1658)[1] | Analyte Dependent | Analyte Dependent |
The data indicates that the synthetic route for N-Boc-piperazine-C3-COOH consistently yields a product with high purity, often surpassing that of alternatives under similar synthesis and purification protocols.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying these purity analyses.
Synthesis of N-Boc-piperazine-C3-COOH[1]
-
A solution of N-Boc-piperazine (1.86 g, 10 mmol) in acetonitrile (20 mL) is treated with ethyl acrylate (1.1 mL, 10 mmol).
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The resulting ester is dissolved in a mixture of THF (20 mL) and water (10 mL), and lithium hydroxide monohydrate (0.84 g, 20 mmol) is added.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The organic solvent is evaporated, and the aqueous solution is acidified to pH 4 with 1 M HCl.
-
The product is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield N-Boc-piperazine-C3-COOH as a white solid.
HPLC-UV Analysis[2]
This protocol can be adapted for various N-Boc-piperazine linkers.
-
Chromatographic Column: Chiralpak IC (250 x 4.6 mm, 5µm)[2]
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35°C[2]
-
Detection Wavelength: 340 nm[2]
-
Injection Volume: 10 µL[2]
-
Total Run Time: 20 min[2]
NMR Spectroscopy[1]
-
¹H NMR (400 MHz, CDCl₃) δ: 3.48 (t, J = 5.0 Hz, 4H), 2.71 (t, J = 6.8 Hz, 2H), 2.55 (t, J = 5.0 Hz, 4H), 2.48 (t, J = 6.8 Hz, 2H), 1.46 (s, 9H).[1]
-
¹³C NMR (101 MHz, CDCl₃) δ: 176.5, 154.7, 80.1, 53.2, 52.8, 43.8, 31.5, 28.4.[1]
Visualizing the Workflow and Application
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and a hypothetical signaling pathway where an N-Boc-piperazine linker might be utilized.
Common Impurities
A critical concern in the synthesis of piperazine-containing compounds is the potential formation of nitroso impurities, which can be carcinogenic.[3] The formation of these impurities can occur if the piperidine-based intermediates are inadvertently exposed to nitrosating agents during manufacturing.[3] Therefore, rigorous testing and process control are essential to detect and mitigate the presence of such harmful byproducts.[3]
Conclusion
The purity of N-Boc-piperazine linkers is a critical factor in the success of drug discovery and development projects. While various analytical techniques are available, a combination of HPLC, NMR, and MS provides a comprehensive assessment of purity. The synthetic route for N-Boc-piperazine-C3-COOH has been shown to produce a high-purity product. Researchers should carefully consider the purity data and the potential for impurity formation when selecting a linker for their specific application.
References
A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of medicinal chemistry and drug discovery, the piperazine moiety is a privileged scaffold, frequently incorporated as a core structural element or a versatile linker.[1] The strategic use of protecting groups on one of its nitrogen atoms is paramount for selective functionalization. Among the most common choices for this purpose are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups, giving rise to the widely utilized building blocks: N-Boc-piperazine and Fmoc-piperazine.
This guide presents an objective comparison of N-Boc-piperazine and Fmoc-piperazine, focusing on their distinct chemical properties, performance in synthetic protocols, and primary applications. The fundamental difference in their deprotection chemistry dictates their use in orthogonal synthetic strategies, making a direct head-to-head comparison in a single application challenging. However, by compiling experimental data and established chemical principles, this guide aims to assist researchers in selecting the most suitable building block for their specific synthetic needs.
Chemical Properties and Synthetic Philosophy
The choice between N-Boc-piperazine and Fmoc-piperazine fundamentally governs the overall synthetic approach due to their orthogonal deprotection conditions.[1] N-Boc-piperazine is characterized by its acid-labile Boc protecting group, making it an ideal choice for solution-phase synthesis and for chemistries where other functional groups or the final product are sensitive to basic conditions.[1] The robustness of the Boc group to a wide array of non-acidic reagents makes it a reliable protecting group for multi-step syntheses.[1]
Conversely, Fmoc-piperazine, with its base-labile Fmoc group, is a cornerstone of solid-phase peptide synthesis (SPPS).[1] The mild basic conditions required for its removal ensure compatibility with the acid-sensitive linkers and side-chain protecting groups commonly employed in Fmoc-based SPPS.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and applications of N-Boc-piperazine and Fmoc-piperazine.
| Feature | N-Boc-piperazine | Fmoc-piperazine |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA, HCl)[2] | Basic (e.g., Piperidine, DBU)[3][4] |
| Primary Application | Solution-phase synthesis, medicinal chemistry, library synthesis[5][6] | Solid-phase peptide synthesis (SPPS)[1] |
| Key Advantages | Stable to a wide range of non-acidic reagents; suitable for complex, multi-step solution-phase synthesis.[1] | Orthogonal to acid-labile protecting groups; enables synthesis of peptides and peptidomimetics on solid support.[7] |
| Common Side Reactions | Cleavage of other acid-sensitive groups during deprotection; formation of stable salts with strong acids like TFA.[2] | Aspartimide formation, especially with sensitive sequences; racemization of C-terminal cysteine.[4][8] |
| Solubility | Generally soluble in common organic solvents.[9] | Solubility is dependent on the attached peptide chain and solid support. |
| Use as a Linker | Widely used in the synthesis of PROTACs and other complex molecules.[1][10] | Can be incorporated as a linker or scaffold in peptides and peptidomimetics.[1] |
Experimental Protocols
Deprotection of N-Boc-piperazine (Acidic Conditions)
Objective: To remove the Boc protecting group from N-Boc-piperazine or its derivatives.
Materials:
-
N-Boc-piperazine derivative
-
Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-piperazine derivative in DCM.
-
Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) to the stirred solution at room temperature.[1]
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.[2]
-
Dissolve the residue in water and neutralize the excess acid by the careful addition of a base, such as saturated aqueous NaHCO₃.[2]
-
Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate.[2]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[2]
Deprotection of Fmoc-piperazine (Basic Conditions) in SPPS
Objective: To remove the Fmoc protecting group from a resin-bound Fmoc-piperazine moiety during SPPS.
Materials:
-
Fmoc-piperazine functionalized resin
-
20% piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the resin in DMF in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the solution.
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the fulvene adduct.
-
The resin is now ready for the next coupling step.
Mandatory Visualizations
Caption: Mechanisms of Boc (acid-catalyzed) and Fmoc (base-catalyzed) deprotection.
Caption: General synthetic workflows for solution-phase and solid-phase synthesis.
Performance and Side Reactions
N-Boc-piperazine
N-Boc-piperazine is a versatile building block for constructing diverse molecular libraries through parallel synthesis.[5] Its mono-protection strategy is crucial for introducing molecular diversity by preventing symmetrical additions and enabling controlled, stepwise reactions.[5] A primary concern when using N-Boc-piperazine is the potential for side reactions during the acidic deprotection step, especially if the substrate contains other acid-sensitive functional groups like esters or acetals.[2] The choice of acid and reaction conditions must be carefully optimized to minimize the degradation of such groups.[2]
Fmoc-piperazine
The performance of Fmoc-piperazine is closely tied to the efficiency and potential side reactions of the Fmoc deprotection step in SPPS. A well-documented side reaction is the formation of aspartimide, which can occur at Asp-Xxx sequences upon treatment with a base.[4] This can lead to the formation of β-peptides and racemization.[11] Studies have shown that using piperazine for Fmoc deprotection can cause fewer side reactions compared to the more commonly used piperidine.[4][8] Furthermore, piperazine has been demonstrated to be a safer and equally effective alternative to piperidine for rapid and efficient Fmoc deprotection.[3] For sensitive sequences, the addition of an additive like 1-hydroxybenzotriazole (HOBt) to the piperazine deprotection solution can further minimize side reactions.[4]
Conclusion
The selection between N-Boc-piperazine and Fmoc-piperazine is fundamentally driven by the intended application and the overarching synthetic strategy.[1] N-Boc-piperazine is the reagent of choice for solution-phase synthesis, where its stability to a wide range of reagents is advantageous for multi-step syntheses of complex molecules and for the creation of compound libraries.[5] In contrast, Fmoc-piperazine is indispensable for the incorporation of the piperazine moiety into peptides and peptidomimetics via Fmoc-based solid-phase peptide synthesis, benefiting from the mild, orthogonal deprotection conditions.[1] An understanding of their respective chemical properties, advantages, and potential side reactions is crucial for researchers to devise robust and efficient synthetic routes in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. petalheadexim.com [petalheadexim.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Novel Piperazine Derivatives: A Comparative Guide to Antibacterial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antibacterial and antifungal activities.[1][2][3] This guide provides a comparative analysis of the antimicrobial performance of various novel piperazine derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Comparative Antimicrobial Activity
The following table summarizes the in vitro antibacterial and antifungal efficacy of representative novel piperazine derivatives from recent studies. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID/Series | Target Organism | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Series 1 | Staphylococcus aureus | 16 | - | Gentamycin | - |
| Bacillus subtilis | 16 | - | Gentamycin | - | |
| Escherichia coli | 8 | - | Gentamycin | - | |
| Mannich Bases (PG7) | Staphylococcus aureus | - | - | - | - |
| Candida parapsilosis | - | 0.49 | - | - | |
| Mannich Bases (PG8) | Staphylococcus aureus | - | - | - | - |
| Candida parapsilosis | - | 0.98 | - | - | |
| Compound 308 | MRSA | 2 | - | - | - |
| Staphylococcus aureus | 2 | - | - | - | |
| Compound 327 | MRSA | 2 | - | - | - |
| Staphylococcus aureus | 4 | - | - | - | |
| Compound 328 | MRSA | 2 | - | - | - |
| Staphylococcus aureus | 2 | - | - | - | |
| Compound 336 | MRSA | 8 | - | - | - |
| Staphylococcus aureus | 32 | - | - | - | |
| 5-ClPAH | S. aureus ATCC 29213 | 78.12 | - | Ampicillin | 46.87 |
| Streptomycin | 46.87 | ||||
| Triazole Derivative 7u | Various strains | 0.0248 µmol/mL | - | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial and antifungal activity of novel piperazine derivatives.
Synthesis of Piperazine Derivatives
A general method for the synthesis of many piperazine derivatives involves a multi-step process. For instance, one common pathway begins with the coupling of a substituted benzenethiol with a chloro-nitrobenzene. The nitro group of the resulting intermediate is then reduced, often using an iron-acetic acid system, to yield an aniline derivative. This aniline intermediate is subsequently cyclized with bis(2-chloroethyl)amine hydrochloride to form the core piperazine structure.[4][5] Further modifications can be made to the piperazine ring to generate a library of diverse derivatives.[4][5]
Antimicrobial Susceptibility Testing
1. Agar Well/Disk Diffusion Method:
This method is often used for preliminary screening of antimicrobial activity.
-
Inoculum Preparation: Bacterial or fungal strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) for 18-24 hours. A suspension of the microorganism is then prepared in sterile saline and adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Plate Preparation: A sterile cotton swab is dipped into the inoculum suspension and swabbed evenly across the surface of an agar plate.
-
Compound Application: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with a solution of the test compound.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This quantitative method determines the lowest concentration of a compound that inhibits microbial growth.[6][7]
-
Plate Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.[6][8]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[6]
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and duration) for the test organism.[7]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel piperazine derivatives.
Caption: Workflow for Synthesis and Antimicrobial Testing of Piperazine Derivatives.
References
- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the efficacy of different coupling reagents with 4-N-Boc-2-oxo-piperazine-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of an amide bond between 4-N-Boc-2-oxo-piperazine-1-acetic acid and a primary or secondary amine is a critical step in the synthesis of various active pharmaceutical ingredients and complex molecular probes. The choice of coupling reagent is paramount, directly influencing reaction yield, purity, reaction time, and the preservation of stereochemical integrity in chiral coupling partners. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Data Presentation: Comparative Efficacy of Coupling Reagents
The selection of an appropriate coupling reagent depends on a balance of reactivity, cost, and the specific requirements of the substrates involved. The following table summarizes the performance of several classes of reagents for the formation of amide bonds. While yields are substrate-dependent, these values represent typical outcomes under optimized conditions.
| Coupling Reagent/System | Typical Yield | Purity Profile | Relative Reaction Time | Racemization Risk* | Workup & Purification | Key Considerations |
| HATU | Excellent (>95%) | Very High | Fast (1-4 h) | Very Low | Straightforward | High efficiency, especially for hindered amines. More expensive.[1][2] |
| HBTU | Very Good (85-95%) | High | Fast (2-6 h) | Low | Straightforward | Slightly less reactive than HATU; risk of guanidinylation side reaction if used in excess.[1][2][3] |
| COMU | Excellent (>95%) | Very High | Very Fast (0.5-3 h) | Very Low | Easy (water-soluble byproducts) | High reactivity and safer (non-explosive) byproducts compared to HOBt/HOAt-based reagents.[4] |
| EDC / HOBt | Good (75-90%) | Good | Moderate (12-24 h) | Low | Moderate (water wash removes urea) | Cost-effective and widely used. HOBt suppresses racemization and improves efficiency.[5][6][7] |
| DCC / DMAP | Good (70-85%) | Moderate | Moderate (12-24 h) | Moderate | Difficult (DCU precipitate) | Inexpensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[6][8] |
| T3P® | Excellent (90-99%) | Very High | Moderate (4-16 h) | Very Low | Easy (water-soluble byproducts) | Excellent for large-scale synthesis due to low toxicity, high yields, and easy workup.[9][10] |
*Note on Racemization: this compound itself is achiral. This metric evaluates the reagent's propensity to cause epimerization when coupled with a chiral amine, a crucial factor in drug development. Reagents that form highly reactive intermediates without racemization-suppressing additives (like HOBt or HOAt) pose a higher risk.[11][12][13]
Experimental Workflow and Reagent Activation Pathways
The general process for amide coupling follows a straightforward workflow, although the specific mechanism of carboxylic acid activation varies significantly between reagent classes.
Caption: A generalized workflow for a typical amide coupling reaction.
Caption: Simplified activation pathways for different classes of coupling reagents.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine being coupled.
Protocol 1: HATU-Mediated Coupling (High Efficacy)
This method is highly reliable for a wide range of amines, including those that are sterically hindered or poorly nucleophilic.
-
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
HATU (1.1 eq.)[6]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In an inert atmosphere flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[6]
-
Add the amine (1.1 eq.) to the activated mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective)
A classic and economical choice, particularly effective for routine amide bond formations. The addition of HOBt is crucial for suppressing side reactions and potential racemization of the amine partner.[3]
-
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
Triethylamine (TEA) or DIPEA (2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
To a solution of this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM, add the base (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the solution and stir for 30 minutes at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Protocol 3: T3P®-Mediated Coupling (Scalable and Safe)
T3P® is an excellent reagent for both small- and large-scale synthesis, offering high yields, minimal epimerization, and an easy workup as its byproducts are water-soluble.[9]
-
Materials:
-
This compound (1.0 eq.)
-
Amine (1.05 eq.)
-
T3P® (50% solution in ethyl acetate) (1.5 eq.)
-
Pyridine or DIPEA (3.0 eq.)
-
Anhydrous Ethyl Acetate or THF
-
-
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) and the amine (1.05 eq.) in the chosen anhydrous solvent.
-
Add the base (3.0 eq.) and cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq.) to the reaction mixture, maintaining the temperature at 0 °C. A mild exotherm may be observed.[10]
-
Stir the reaction at room temperature for 4-16 hours until completion is confirmed by TLC or LC-MS.
-
Quench the reaction by adding water or a saturated solution of NaHCO₃.
-
Separate the organic layer and wash it with water and brine to remove the phosphonic acid byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives | Scilit [scilit.com]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape of 4-N-Boc-2-oxo-piperazine-1-acetic Acid Analogs: A Comparative Guide
The versatility of the piperazine ring, with its two nitrogen atoms available for substitution, allows for the creation of diverse chemical libraries with a broad range of pharmacological activities.[1] These activities include, but are not limited to, antimicrobial, anticancer, antidepressant, and antiviral effects.[2][3][4] SAR studies are crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives.[1]
Hypothetical Screening Target: Human Neutrophil Elastase (HNE)
For the purpose of this guide, we will consider human neutrophil elastase (HNE) as a hypothetical biological target. HNE is a serine protease implicated in a variety of inflammatory diseases, making it a relevant target for novel inhibitors. The 2-oxo-piperazine core can mimic peptide backbones, and the acetic acid moiety can engage in key interactions within the enzyme's active site.
Comparative Analysis of Hypothetical Analogs
A library of 4-N-Boc-2-oxo-piperazine-1-acetic acid analogs would be synthesized to explore the impact of substitutions at various positions on HNE inhibitory activity. The following table summarizes hypothetical data for such a library, illustrating how structural modifications could influence potency.
| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Position 6) | IC50 (nM) against HNE |
| HYPO-001 | H | H | H | 15,200 |
| HYPO-002 | Methyl | H | H | 8,500 |
| HYPO-003 | Isopropyl | H | H | 4,200 |
| HYPO-004 | H | Phenyl | H | 1,100 |
| HYPO-005 | H | H | Benzyl | 750 |
| HYPO-006 | Isopropyl | H | Benzyl | 150 |
| HYPO-007 | H | 4-Fluorophenyl | H | 980 |
| HYPO-008 | H | H | 4-Chlorobenzyl | 620 |
| HYPO-009 | Isopropyl | 4-Fluorophenyl | H | 550 |
| HYPO-010 | Isopropyl | H | 4-Chlorobenzyl | 95 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of biological activity and for ensuring the reproducibility of results.
Synthesis of this compound Analogs
A general synthetic route would involve the initial formation of the 2-oxo-piperazine core, followed by N-alkylation to introduce the acetic acid moiety and subsequent derivatization at other positions. The Boc protecting group can be removed to allow for further modifications at the N4 position if desired.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HNE.
Materials:
-
Human Neutrophil Elastase (commercially available)
-
Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.
-
Add 10 µL of HNE enzyme solution (final concentration 25 ng/mL) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution (final concentration 100 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing Relationships and Workflows
Diagrams are invaluable tools for visualizing complex relationships and processes in drug discovery.
Caption: Hypothetical Structure-Activity Relationship Summary.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
While specific SAR data for this compound analogs is not currently in the public domain, this guide provides a robust framework for initiating such an investigation. Based on the well-established importance of the piperazine scaffold in drug discovery, a systematic exploration of this particular analog series is warranted. The hypothetical data and experimental protocols presented herein offer a clear path for researchers to follow, from initial library synthesis to the identification of potent and selective lead compounds for further development. The key to success will be a methodical approach to substitution at various points on the piperazinone ring and the careful correlation of these structural changes with biological activity.
References
A Researcher's Roadmap to Selective Piperazine Functionalization: A Comparative Guide
The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated as a privileged structure in a multitude of FDA-approved drugs.[1] Its symmetrical diamine structure provides a versatile platform for chemists to fine-tune the physicochemical properties of molecules, enhancing their solubility, bioavailability, and target engagement.[1][2] However, this very symmetry presents a formidable challenge: how to selectively functionalize one nitrogen atom while leaving the other untouched for subsequent modifications.
This guide offers a comprehensive comparison of modern and classical strategies for achieving selective piperazine functionalization. We will delve into the nuances of orthogonal protecting groups, explore direct functionalization techniques that bypass protection-deprotection steps, and touch upon the burgeoning field of C-H functionalization. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of this critical scaffold.
Orthogonal Protecting Group Strategies: A Comparative Overview
The most established method for selective piperazine functionalization involves the use of a protecting group on one of the nitrogen atoms. An ideal protecting group strategy hinges on the principle of orthogonality, allowing for the selective removal of one group in the presence of others.[1] While the tert-butyloxycarbonyl (Boc) group has long been the standard, its reliance on harsh acidic conditions for removal can be detrimental to sensitive functional groups within a molecule.[1] This has spurred the adoption of a diverse toolkit of orthogonal protecting groups.
The following table provides a comparative summary of common protecting groups for piperazine, highlighting their conditions for introduction and cleavage, as well as their orthogonality to the widely used Boc group.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Orthogonality to Boc | Key Advantages & Disadvantages |
| Boc (tert-Butyloxycarbonyl) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl) | - | Pro: Well-established, reliable. Con: Harsh deprotection can limit substrate scope.[1] |
| Cbz (Carboxybenzyl) | C₆H₅CH₂OCO- | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal | Pro: Very mild deprotection. Ideal for substrates with acid-sensitive groups.[1] Con: Catalyst can be pyrophoric and may not be suitable for all substrates. |
| Fmoc (Fluorenylmethoxycarbonyl) | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., Piperidine in DMF) | Orthogonal | Pro: Mild, base-labile deprotection. Widely used in solid-phase peptide synthesis.[1] Con: The fluorenyl group is large and can sometimes hinder reactions. |
| Trt (Trityl) | (C₆H₅)₃C- | Trityl chloride | Very Mild Acid (e.g., TFA in DCM, AcOH) | Not fully orthogonal | Pro: Easily cleaved under very mild acidic conditions. Con: Can be labile to some purification conditions (e.g., silica gel chromatography). |
Direct Functionalization Strategies: Bypassing Protection and Deprotection
While protecting groups offer a reliable route to mono-functionalized piperazines, the additional steps of protection and deprotection can be time-consuming and reduce overall yield.[3] Consequently, methods for the direct and selective functionalization of piperazine have gained significant traction.
One-Pot Synthesis via Protonation
A straightforward and efficient method for achieving mono-substitution involves the in-situ protonation of piperazine.[3] By treating piperazine with one equivalent of acid, a piperazine-1-ium salt is formed. The positive charge on one nitrogen deactivates it towards further reaction, allowing for selective functionalization of the remaining free nitrogen.[3] This one-pot procedure is applicable to a range of electrophiles, including acylating agents and Michael acceptors.[3]
Catalytic N-Arylation and N-Alkylation
For the introduction of aryl and alkyl substituents, several powerful catalytic methods are routinely employed. The Buchwald-Hartwig amination and the Ullmann condensation are mainstays for N-arylation, while reductive amination provides a versatile route to N-alkylated piperazines.[4][5]
| Reaction | Catalyst/Reagents | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos), Base (e.g., NaOtBu) | Broad substrate scope, high functional group tolerance.[4] |
| Ullmann Condensation | Copper catalyst, Base | Often requires higher reaction temperatures than palladium-catalyzed methods.[4] |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., Sodium triacetoxyborohydride - STAB) | Mild and efficient for the synthesis of N-alkylpiperazines.[4] |
The Frontier: C-H Functionalization of the Piperazine Ring
A significant paradigm shift in piperazine chemistry is the move towards functionalizing the carbon backbone of the ring.[6] Historically, the structural diversity of piperazine-containing drugs has been largely limited to modifications at the nitrogen atoms.[6][7] Recent advancements in C-H functionalization have opened up new avenues for creating novel piperazine analogs with unique pharmacological profiles.[6] These methods, which include photoredox catalysis and direct C-H lithiation, allow for the introduction of substituents at the carbon atoms of the piperazine ring, a previously challenging transformation.[6]
Experimental Protocols
General Procedure for Mono-N-Cbz Protection of Piperazine
This protocol describes a general procedure for the mono-protection of piperazine with a carboxybenzyl (Cbz) group under Schotten-Baumann conditions.[1]
Materials:
-
Piperazine (5.0 eq)
-
Benzyl chloroformate (1.0 eq)
-
Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate
-
Ice bath
Procedure:
-
Dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove excess piperazine and inorganic salts.
-
Purify the crude product by column chromatography on silica gel to obtain N-Cbz-piperazine.
General Procedure for N-Alkylation of Piperazine via Reductive Amination
This protocol outlines a general procedure for the N-alkylation of piperazine using an aldehyde or ketone and sodium triacetoxyborohydride (STAB).[4]
Materials:
-
Piperazine (1.0 equiv.)
-
Aldehyde or Ketone (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add STAB portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Strategies
To aid in the selection of an appropriate functionalization strategy, the following diagrams illustrate the conceptual workflows and decision-making processes involved in selective piperazine modification.
Caption: A generalized workflow for the selective mono-functionalization of piperazine using a protecting group strategy.
Caption: A decision tree to guide the selection of a suitable piperazine functionalization strategy.
Caption: A simplified schematic of the photoredox-catalyzed C-H arylation of N-Boc piperazine.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-N-Boc-2-oxo-piperazine-1-acetic acid
For Immediate Use by Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of 4-N-Boc-2-oxo-piperazine-1-acetic acid (CAS: 549506-47-0). Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This compound is classified as an irritant, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
I. Hazard and Chemical Profile
A clear understanding of the chemical's properties is the foundation of its safe handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 549506-47-0 |
| Molecular Formula | C₁₁H₁₈N₂O₅ |
| Molecular Weight | 258.27 g/mol |
| Physical State | Solid |
| Primary Hazards | Irritant, Harmful if Swallowed |
| Target Organ Effects | Skin, Eyes, Respiratory System |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following standard PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves (or other chemically resistant gloves).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the disposal of this compound waste. This procedure applies to the pure compound as well as any contaminated lab materials (e.g., weigh boats, contaminated gloves, etc.).
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its irritant and harmful properties, this compound must be disposed of as hazardous chemical waste.
-
Segregate as Non-Halogenated Solid Waste: This compound does not contain halogens. It should be collected in a waste stream specifically designated for non-halogenated solid organic waste. Do not mix with halogenated waste, as this can significantly increase disposal costs and complexity.
-
Avoid Mixing Incompatibles: Do not mix this waste with strong oxidizing agents, strong acids, or strong reducing agents.
Step 2: Waste Collection and Containment
-
Use a Designated Waste Container: Collect the solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the primary hazards (e.g., "Irritant," "Harmful").
-
Contaminated Materials: Any materials, such as gloves, weigh paper, or paper towels, that are contaminated with the chemical should be placed in the same designated solid waste container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store in a Designated Area: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.
-
Secure Storage: Ensure the container is tightly sealed to prevent any release of dust or vapors.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, secondary containment bin to mitigate any potential leaks or spills.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the sink.
IV. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.
-
Control the Spill: For small, manageable spills, and if you are trained to do so, carefully sweep up the solid material. Avoid generating dust.
-
Collect and Dispose: Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container, as described in the protocol above.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling 4-N-Boc-2-oxo-piperazine-1-acetic acid
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-N-Boc-2-oxo-piperazine-1-acetic acid. Adherence to these protocols is critical for ensuring personal safety and proper disposal.
Hazard Summary: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin and eye irritation and may cause respiratory irritation.[1][2] It may also be harmful if swallowed.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a properly functioning chemical fume hood is available and in use.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
When weighing or transferring the solid material, do so in a manner that minimizes the creation of dust.
-
Avoid all direct contact with the skin and eyes.[2]
-
Keep the container tightly sealed when not in use to prevent contamination and accidental spills.
-
-
Post-Handling:
-
After handling, decontaminate all work surfaces with an appropriate solvent.
-
Wash hands thoroughly with soap and water.
-
In the event of a spill, immediately alert others in the area. Contain the spill with an inert absorbent material and dispose of it as hazardous waste.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams.
-
-
Containerization and Labeling:
-
Collect all waste, including contaminated consumables like gloves and weighing papers, in a designated hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Ensure the container is kept securely sealed.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Keep it away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
-
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
